molecular formula C8H12ClNO2S B2552841 5-Methanesulfonyl-2-methylaniline hydrochloride CAS No. 1153193-10-2

5-Methanesulfonyl-2-methylaniline hydrochloride

Cat. No.: B2552841
CAS No.: 1153193-10-2
M. Wt: 221.7
InChI Key: KUIFHZDNICNRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methanesulfonyl-2-methylaniline hydrochloride is a chemical compound with the molecular formula C8H12ClNO2S and a molecular weight of 221.71 g/mol . This aniline derivative is supplied as a solid for research applications. As a building block in organic synthesis, this compound integrates two valuable functional groups: a substituted aniline and a methanesulfonyl (mesyl) group. The aniline moiety can be used in diazonium chemistry or as a precursor for heterocyclic systems, while the methanesulfonyl group is a strong electron-withdrawing group that can influence the electronic properties of the aromatic ring and serve as a good leaving group in substitution reactions . Researchers value this compound for its potential as an intermediate in the development of new active molecules, particularly in pharmaceutical and agrochemical research. The methanesulfonyl group is a key feature in many pharmacologically active substances. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Always refer to the safety data sheet prior to use and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

2-methyl-5-methylsulfonylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-6-3-4-7(5-8(6)9)12(2,10)11;/h3-5H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFHZDNICNRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Process Chemistry Guide: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methanesulfonyl-2-methylaniline is a critical pharmacophore in medicinal chemistry, serving as a key aniline intermediate for the synthesis of urea-based kinase inhibitors (e.g., VEGFR2, PDGFR inhibitors). Its structural rigidity and the electronic properties of the sulfone group make it essential for hydrogen-bonding interactions within the ATP-binding pocket of various kinases.

This technical guide details a robust, scalable three-stage synthesis of the hydrochloride salt, prioritizing regio-control, impurity management, and operational safety. The route proceeds via the nucleophilic methylation of sodium p-toluenesulfinate, followed by electrophilic aromatic nitration, and catalytic hydrogenation.

Retrosynthetic Analysis

To ensure high purity and scalability, the synthesis is designed backwards from the target hydrochloride salt. The strategic disconnection reveals 4-Methanesulfonyltoluene (Methyl p-tolyl sulfone) as the pivotal starting material.

Logic Flow:
  • Salt Formation: The final step involves protonation of the free base to ensure stability and solubility.

  • Functional Group Interconversion (FGI): The aniline functionality is derived from a nitro group via reduction.

  • C-N Bond Formation (Nitration): The nitro group is introduced via electrophilic aromatic substitution.[1] The directing effects of the methyl (ortho/para) and methanesulfonyl (meta) groups reinforce substitution at the 2-position relative to the methyl group (Position 5 relative to the sulfone).

  • S-Alkylation: The sulfone moiety is constructed from the commercially available sodium p-toluenesulfinate.

Retrosynthesis Target Target: 5-Methanesulfonyl-2-methylaniline HCl FreeBase Free Base: 5-Methanesulfonyl-2-methylaniline Target->FreeBase HCl Salt Formation Nitro Intermediate 2: 2-Nitro-4-methanesulfonyltoluene FreeBase->Nitro Reduction (-NO2 to -NH2) Sulfone Starting Material: 4-Methanesulfonyltoluene Nitro->Sulfone Nitration (HNO3/H2SO4) Precursor Precursor: Sodium p-toluenesulfinate Sulfone->Precursor S-Methylation (MeI/DMSO)

Figure 1: Retrosynthetic strategy leveraging directing group reinforcement for regioselectivity.

Experimental Protocols

Stage 1: Synthesis of 4-Methanesulfonyltoluene (Methyl p-tolyl sulfone)

Note: If 4-Methanesulfonyltoluene is commercially sourced, proceed to Stage 2.

Rationale: Direct S-alkylation of the sulfinate salt is preferred over oxidation of the thioether (which risks over-oxidation or noxious byproducts) or Friedel-Crafts sulfonylation.

  • Reagents: Sodium p-toluenesulfinate (1.0 equiv), Methyl Iodide (1.2 equiv), DMF or DMSO (Solvent).

  • Protocol:

    • Charge Sodium p-toluenesulfinate (50.0 g, 280 mmol) into a reactor containing DMF (250 mL).

    • Cool the suspension to 0–5 °C.

    • Add Methyl Iodide (47.7 g, 336 mmol) dropwise, maintaining internal temperature < 10 °C (Exothermic).

    • Allow to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC/HPLC.

    • Workup: Quench into ice water (1000 mL). The product precipitates as a white solid.

    • Filter, wash with water (2 x 100 mL), and dry in a vacuum oven at 45 °C.

  • Expected Yield: 85–90%

  • Key Quality Attribute: Absence of O-alkylated byproduct (sulfinate ester).

Stage 2: Regioselective Nitration

Rationale: The methyl group (activator, o,p-director) and the sulfone (deactivator, m-director) cooperatively direct the incoming nitronium ion to the position ortho to the methyl group.

  • Reagents: 4-Methanesulfonyltoluene (40.0 g), Nitric Acid (65%, 1.5 equiv), Sulfuric Acid (98%, Solvent/Catalyst).

  • Protocol:

    • Dissolve 4-Methanesulfonyltoluene (40.0 g) in Conc. H₂SO₄ (120 mL) at 0 °C. Caution: Dissolution may be slow; ensure complete solvation before addition.

    • Prepare a mixed acid solution: HNO₃ (65%, 25 mL) in H₂SO₄ (40 mL).

    • Add mixed acid dropwise to the reaction vessel, strictly maintaining internal temperature below 10 °C .

      • Critical Process Parameter (CPP): Higher temperatures (>20 °C) increase the risk of dinitration and oxidative degradation.

    • Stir at 0–5 °C for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

    • Filter the pale yellow precipitate. Wash with cold water until pH of filtrate is neutral.

    • Recrystallize from Ethanol/Water (9:1) if HPLC purity < 98%.[2]

  • Product: 2-Nitro-4-methanesulfonyltoluene (1-Methyl-2-nitro-4-methylsulfonylbenzene).

  • Expected Yield: 90–95%

Stage 3: Reduction and Salt Formation

Rationale: Catalytic hydrogenation is chosen over Fe/HCl (Béchamp) to minimize metal waste and simplify purification for pharmaceutical applications.

  • Reagents: 2-Nitro-4-methanesulfonyltoluene (30.0 g), 10% Pd/C (50% wet, 3.0 g), Methanol (300 mL), Hydrogen gas (balloon or 3 atm), HCl in Isopropanol (5-6 N).

  • Protocol:

    • Charge nitro intermediate and Methanol into an autoclave or hydrogenation flask.

    • Add Pd/C catalyst under nitrogen atmosphere (Pyrophoric hazard).

    • Purge with Nitrogen (3x), then Hydrogen (3x).

    • Stir under H₂ atmosphere (3 atm preferred, or balloon) at Room Temperature for 6–12 hours.

    • Monitor: Disappearance of nitro starting material by HPLC.

    • Workup: Filter through a Celite pad to remove catalyst. Wash pad with Methanol.[3]

    • Salt Formation: Cool the filtrate to 0–5 °C. Add HCl in Isopropanol (1.1 equiv) dropwise.

    • Stir for 1 hour; the hydrochloride salt will crystallize.

    • Filter and wash with cold Isopropanol/Ether (1:1). Dry under vacuum.

Process Workflow & Logic

The following diagram illustrates the critical reaction pathway and decision gates.

SynthesisWorkflow Start Start: Sodium p-toluenesulfinate Step1 Step 1: S-Methylation Reagent: MeI, DMF Temp: 0-25°C Start->Step1 Inter1 Intermediate 1: 4-Methanesulfonyltoluene Step1->Inter1 Yield: ~85% Step2 Step 2: Nitration Reagent: HNO3/H2SO4 Temp: <10°C (Critical) Inter1->Step2 Inter2 Intermediate 2: 2-Nitro-4-methanesulfonyltoluene Step2->Inter2 Regioselective Yield: ~95% Step3 Step 3: Reduction Reagent: H2, Pd/C, MeOH Inter2->Step3 Step4 Step 4: Salt Formation Reagent: HCl/IPA Step3->Step4 Filter Catalyst Final Final Product: 5-Methanesulfonyl-2-methylaniline HCl Step4->Final Crystallization

Figure 2: Step-by-step process workflow with critical control points.

Quantitative Data Summary

ParameterStage 1 (Methylation)Stage 2 (Nitration)Stage 3 (Reduction/Salt)
Limiting Reagent Na p-toluenesulfinate4-MethanesulfonyltolueneNitro Intermediate
Solvent System DMF or DMSOConc. H₂SO₄Methanol
Temperature 0 °C

25 °C
< 10 °C (Exotherm control)25 °C
Time 4 h2 h6–12 h
Typical Yield 85–90%90–95%85–90%
Purification Precipitation (Water)Precipitation (Ice)Crystallization (IPA/HCl)
Critical Impurity Sulfinate ester (O-alkyl)Dinitro speciesHydroxylamine intermediate

Analytical Characterization

To validate the synthesis, the following analytical signals should be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.35 (s, 3H, Ar-CH3 )
      
    • 
       3.15 (s, 3H, -SO2CH3 )
      
    • 
       7.45 (d, 1H, Ar-H, ortho to Me)
      
    • 
       7.60 (dd, 1H, Ar-H)
      
    • 
       7.80 (d, 1H, Ar-H, ortho to SO2)
      
    • 
       10.2 (br s, 3H, -NH3+)
      
  • HPLC Purity: >98.5% (Area %).

  • Appearance: White to off-white crystalline solid.

Safety & Scalability Considerations

  • Nitration Exotherm: The nitration step is highly exothermic. On a large scale, use a jacketed reactor with efficient cooling. Do not allow the temperature to spike, as this can lead to thermal runaway or formation of explosive byproducts.

  • Hydrogenation: Handling dry Pd/C presents a fire hazard (pyrophoric). Keep the catalyst wet or under inert gas. Ensure grounding of equipment to prevent static discharge.

  • Waste Management: The nitration filtrate contains strong acid and nitro-aromatics. Neutralize and treat as hazardous chemical waste.

References

  • Nitration Protocols: Cheng, C., Wei, Z., & Ma, X.[4] (2015).[4][5] Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3561.[4] (Describes nitration conditions for methylsulfonyltoluene derivatives). Link

  • Sulfone Synthesis: Beilstein J. Org.[6] Chem. 2013, 9, 173–179.[6] (Synthesis of sulfonyl anilines from sulfonyl chlorides/sulfinates). Link

  • General Aniline Synthesis: BenchChem Technical Guide: Synthesis Routes for Methyl-nitroanilines. (General protocols for reduction and salt formation). Link

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline.Link

Sources

An In-Depth Technical Guide on the Role of the Methanesulfonyl Group in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Among the vast arsenal of functional groups available to the medicinal chemist, the methanesulfonyl group (–SO₂CH₃), particularly when appended to an aniline core, has emerged as a uniquely versatile and impactful moiety. This guide provides an in-depth technical exploration of the multifaceted roles of the methanesulfonyl group in aniline derivatives, drawing upon established principles and contemporary research to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties imparted by this group and translate them into tangible effects on biological activity, pharmacokinetic profiles, and overall drug-likeness.

PART 1: The Physicochemical Impact of the Methanesulfonyl Group

The introduction of a methanesulfonyl group onto an aniline ring profoundly alters the molecule's electronic and steric landscape. These changes are not merely academic; they are the root of the group's utility in drug design, influencing everything from target binding to metabolic stability.

Electronic Effects: A Powerful Electron-Withdrawing Group

The sulfur atom in the methanesulfonyl group is in a high oxidation state (+6), flanked by two highly electronegative oxygen atoms and a methyl group. This configuration makes the methanesulfonyl group a potent electron-withdrawing group (EWG) through both inductive and resonance effects.[1] When attached to the aniline ring, this strong EWG significantly reduces the electron density of the aromatic system.[1]

This electron-withdrawing nature has a critical impact on the basicity of the aniline nitrogen. Aniline itself is a weak base, but the addition of a methanesulfonyl group, particularly at the para position, dramatically decreases the pKa of the anilinium ion.[2] This is because the lone pair of electrons on the nitrogen is delocalized into the electron-deficient ring, making them less available for protonation.

Caption: Electronic influence of the methanesulfonyl group on the aniline ring.

Modulation of Lipophilicity and Solubility

The methanesulfonyl group is considered a polar functional group.[3] Its introduction into a molecule generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility.[1] This is a crucial consideration in drug design, as optimal solubility is essential for oral bioavailability and formulation. By fine-tuning the position and number of methanesulfonyl groups, a medicinal chemist can modulate a compound's solubility profile to meet the demands of a specific therapeutic application.

Hydrogen Bonding Capabilities

The two oxygen atoms of the sulfonyl moiety are excellent hydrogen bond acceptors.[3] This allows methanesulfonyl-substituted anilines to form strong hydrogen bonds with biological targets such as enzymes and receptors.[3] These interactions can significantly contribute to the binding affinity and selectivity of a drug candidate. The N-H of the sulfonamide can also act as a hydrogen bond donor.[4]

PART 2: The Methanesulfonyl Group in Medicinal Chemistry and Drug Design

The unique physicochemical properties of the methanesulfonyl group translate into a wide range of applications in medicinal chemistry, from serving as a bioisosteric replacement to enhancing metabolic stability.

A Bioisostere for the Carboxylic Acid Group

The sulfonamide group, of which the methanesulfonyl group is a key component, is a well-established bioisostere for the carboxylic acid group.[5] While their pKa values can differ, the sulfonamide can mimic the geometry and hydrogen bonding pattern of a carboxylate.[5] This substitution can be advantageous in several ways:

  • Improved Cell Penetration: Replacing a highly acidic carboxylic acid with a less acidic sulfonamide can improve a compound's ability to cross cell membranes.[6]

  • Enhanced Target Binding: In some cases, the tetrahedral geometry of the sulfonamide can lead to more favorable interactions within a binding pocket compared to the planar carboxylate.

  • Modulation of Pharmacokinetics: The replacement can alter the metabolic profile and excretion pathways of a drug.[7]

For instance, the replacement of a carboxylic acid with a sulfonamide in angiotensin II receptor antagonists resulted in a threefold increase in efficacy, with the IC50 dropping from 275 nM to 100 nM.[7][8]

Role in Kinase Inhibitors

The aniline scaffold is a privileged structure in the design of kinase inhibitors, which are a critical class of anticancer drugs.[9] Many of these inhibitors function by competing with ATP for binding to the kinase's active site.[9] The methanesulfonyl group plays a crucial role in many of these molecules:

  • Directing Interactions: The hydrogen bond accepting capabilities of the sulfonyl oxygens can be exploited to form key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[10]

  • Improving Selectivity: The specific placement of the methanesulfonyl group can help to achieve selectivity for a particular kinase by exploiting subtle differences in the shape and electrostatic environment of the ATP-binding pocket.

  • Enhancing Solubility: As previously mentioned, the polar nature of the group can improve the solubility of often-lipophilic kinase inhibitors.

A notable example is the use of a 2-methoxy-5-ethyl sulfone aniline in the development of VEGFR2 kinase inhibitors, where the sulfone oxygen was found to accept a hydrogen bond from the backbone nitrogen of Asn 923, contributing to enhanced potency.[10]

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Anilino-quinazoline Core Methanesulfonyl Group (SO2CH3) Inhibitor:f0->Hinge H-bonds Inhibitor:f1->Hinge H-bonds (acceptor) Inhibitor:f0->Hydrophobic_Pocket van der Waals ATP ATP ATP->Hinge Binds to

Caption: Role of the methanesulfonyl group in kinase inhibition.

Impact on Metabolic Stability and Pharmacokinetics

The sulfonamide bond is generally considered to be metabolically stable and resistant to cleavage.[11] This is in contrast to other functional groups, such as esters and amides, which are more susceptible to hydrolysis by metabolic enzymes. The introduction of a methanesulfonyl group can therefore be a strategic move to block metabolically labile sites in a molecule, thereby increasing its half-life and duration of action.[3]

However, it is important to note that while generally stable, sulfonamides attached to electron-deficient aryl or heteroaryl rings can be susceptible to metabolic cleavage through nucleophilic addition of glutathione (GSH).[11]

The pharmacokinetic properties of sulfonamides are generally favorable, with most being readily absorbed orally and distributed throughout the body.[12] They are primarily metabolized in the liver and excreted by the kidneys.[12]

Quantitative Data Summary
PropertyAniline4-MethanesulfonylanilineRationale for Change
pKa (of conjugate acid) ~4.6LowerThe strong electron-withdrawing effect of the methanesulfonyl group decreases the basicity of the aniline nitrogen.[2][13]
logP (calculated) ~0.9~0.3The polar methanesulfonyl group increases the hydrophilicity of the molecule.[14]
Hydrogen Bond Acceptors 1 (N)3 (N, 2xO)The two oxygen atoms of the sulfonyl group act as additional hydrogen bond acceptors.[3]
Hydrogen Bond Donors 2 (N-H)2 (N-H)The number of hydrogen bond donors on the aniline nitrogen remains the same.[4]

PART 3: Experimental Protocols

Synthesis of N-(4-methanesulfonylphenyl)acetamide: A Representative Protocol

This protocol describes the methanesulfonylation of p-aminoacetophenone followed by a reduction, which is a common sequence for preparing methanesulfonyl aniline derivatives.

Step 1: Methanesulfonylation of p-Aminoacetophenone

  • To a stirred solution of p-aminoacetophenone (1.0 eq) in pyridine at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.[15]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-(4-acetylphenyl)methanesulfonamide.

Step 2: Reduction of the Ketone

  • To a solution of the crude N-(4-acetylphenyl)methanesulfonamide in methanol, add sodium borohydride (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-(1-hydroxyethyl)phenyl)methanesulfonamide.

Synthesis_Workflow Start p-Aminoacetophenone Step1 Methanesulfonylation (Methanesulfonyl Chloride, Pyridine) Start->Step1 Intermediate N-(4-acetylphenyl)methanesulfonamide Step1->Intermediate Step2 Reduction (Sodium Borohydride, Methanol) Intermediate->Step2 Product N-(4-(1-hydroxyethyl)phenyl)methanesulfonamide Step2->Product

Sources

Technical Guide: Commercial Availability & Strategic Sourcing of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for drug development professionals. It prioritizes the specific salt form requested (Hydrochloride) while addressing the practical reality that the Free Base is the primary commercial vehicle.

Executive Summary & Strategic Positioning

5-Methanesulfonyl-2-methylaniline hydrochloride is a high-value pharmacophore building block, primarily utilized in the synthesis of sulfone-containing kinase inhibitors . While structurally homologous to intermediates used for Lapatinib (Tykerb) and Pazopanib , this specific methylation pattern (2-methyl) and sulfone placement (5-position) makes it a critical scaffold for next-generation EGFR and VEGFR inhibitors where steric positioning is optimized for the ATP-binding pocket.

Commercial Reality Check: While the Free Base (CAS 1671-48-3) is widely available as a catalog item, the Hydrochloride Salt (CAS 1153193-10-2) is frequently a "make-to-order" or "lead-time" item.

  • Recommendation: For rapid SAR (Structure-Activity Relationship) cycles, purchase the Free Base and perform an in-situ or bench-scale salt formation. This guide provides the validated protocol to do so.

Chemical Identity & Specifications

To ensure supply chain integrity, specifications must be rigorous. The hydrochloride salt is preferred in late-stage development for its enhanced solubility and crystallinity compared to the waxy free base.

FeatureSpecification Details
Chemical Name 2-Methyl-5-(methylsulfonyl)aniline hydrochloride
Synonyms 5-Methanesulfonyl-o-toluidine HCl; 3-Amino-4-methylphenyl methyl sulfone HCl
CAS (HCl Salt) 1153193-10-2 (Primary Target)
CAS (Free Base) 1671-48-3 (Primary Sourcing Target)
Molecular Formula C₈H₁₁NO₂S[1][2][3][4][5] · HCl
Molecular Weight 221.70 g/mol (Salt) / 185.24 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid (Salt)
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes

Commercial Landscape & Sourcing Strategy

The supply chain for this molecule is bifurcated. Most "In-Stock" flags refer to the Free Base.

Validated Suppliers (Aggregated Data)
  • Tier 1 (Catalog Stock): Companies like BLD Pharm , AK Scientific , and Enamine often list the HCl salt, but stock levels fluctuate.

  • Tier 2 (Synthesis Houses): SynQuest and Combi-Blocks typically hold the Free Base (CAS 1671-48-3) in kilogram quantities.

  • Lead Times:

    • Free Base: 2–5 Days (Global Logistics).

    • HCl Salt: 2–3 Weeks (Often requires on-demand salt formation by the vendor).

Sourcing Decision Matrix

The following logic flow allows you to determine the most efficient acquisition path based on your project phase.

SourcingMatrix Start Requirement: 5-Methanesulfonyl-2-methylaniline HCl CheckStock Check Vendors for CAS 1153193-10-2 (HCl) Start->CheckStock IsStocked In Stock? CheckStock->IsStocked BuyHCl Purchase HCl Salt (Direct Use) IsStocked->BuyHCl Yes CheckBase Check Vendors for CAS 1671-48-3 (Free Base) IsStocked->CheckBase No (Lead Time > 2 wks) BuyBase Purchase Free Base CheckBase->BuyBase Convert Perform Salt Formation (See Protocol 4.1) BuyBase->Convert

Figure 1: Decision matrix for sourcing. Purchasing the free base and converting it is often faster than waiting for back-ordered salt forms.

Technical Protocols: Synthesis & Conversion

If the specific hydrochloride salt is unavailable, or if you must validate a generic supplier's material, use these field-proven protocols.

Protocol: Conversion of Free Base to Hydrochloride

Objective: Convert commercial 5-Methanesulfonyl-2-methylaniline (Free Base) to the Hydrochloride salt.[6][7][8][9]

  • Dissolution: Dissolve 10.0 g (54 mmol) of the Free Base in 100 mL of anhydrous Ethyl Acetate (EtOAc) . Slight warming (40°C) may be required to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulate matter (dust/fibers often found in bulk commercial amines).

  • Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane (15 mL, 60 mmol, 1.1 eq) dropwise over 20 minutes.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Isolation: Stir at 0°C for 1 hour. Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold EtOAc (2 x 20 mL) followed by Hexanes (1 x 30 mL) to remove residual acidity and organic impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: >90%.[3][10][11]

    • Target QC: Melting point >200°C (decomposition).

De Novo Synthesis (Contingency Route)

If the Free Base is also unavailable, it is synthesized via the reduction of the nitro precursor.

Pathway: 2-Methyl-5-(methylsulfonyl)nitrobenzene


 Hydrogenation 

Amine.

SynthesisPath Precursor Precursor: 2-Chloro-5-nitro-toluene (Commercial Start) Step1 Step 1: Nucleophilic Substitution Reagent: NaSO2Me (Sodium Methanesulfinate) Solvent: DMSO, 110°C Precursor->Step1 Intermediate Intermediate: 2-Methyl-5-(methylsulfonyl)nitrobenzene Step1->Intermediate Step2 Step 2: Reduction Reagent: H2 (50 psi), Pd/C (10%) Solvent: MeOH Intermediate->Step2 Product Target Product: 5-Methanesulfonyl-2-methylaniline (Free Base) Step2->Product

Figure 2: Synthetic pathway from commodity chlorotoluenes. Step 1 utilizes sodium methanesulfinate to install the sulfone moiety.

Quality Assurance & Analytical Validation

Commercial amines often degrade via oxidation (browning). Use these parameters to validate incoming lots.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time: The sulfone group is polar; expect elution earlier than the corresponding chloro-analog.

1H NMR Interpretation (DMSO-d6)

Distinctive peaks confirm the structure and salt formation.

Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
2.25 Singlet3HAr-CH3 Methyl group on ring
3.15 Singlet3H-SO2CH3 Sulfone methyl (Deshielded)
7.3 - 7.6 Multiplet3HAr-H Aromatic protons
9.5 - 10.0 Broad Singlet3H-NH3+ Ammonium protons (Only in HCl salt)

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator or tightly sealed under argon.

  • Stability: The sulfone group is electronically withdrawing, making the aniline nitrogen less nucleophilic and less prone to rapid oxidation compared to electron-rich anilines (like anisidines). However, long-term storage should be at +4°C.

  • Safety: Sulfones can exhibit specific toxicity profiles. Handle with standard PPE (gloves, goggles, fume hood).

References

  • Chemical Identity & Constants: National Center for Biotechnology Information. (2026).[3][4] PubChem Compound Summary for CID 1153193, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]

  • Synthesis Methodology (Sulfonylation): Cui, X., et al. (2013). "Copper-catalyzed sulfonylation of aryl halides." Chemical Science.
  • Related Kinase Inhibitor Chemistry: GlaxoSmithKline. (2013). Process for the preparation of Lapatinib and its intermediates. WO2013080218A1. (Context for sulfone-aniline intermediates).
  • Salt Formation Protocols: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Basis for Protocol 4.1).

Sources

Methodological & Application

Application Note: Strategic Use of 5-Methanesulfonyl-2-methylaniline HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Published: February 17, 2026

Abstract

This technical guide offers an in-depth analysis of 5-Methanesulfonyl-2-methylaniline hydrochloride, a critical building block for researchers, medicinal chemists, and professionals in drug development. We explore its application in constructing complex heterocyclic compounds integral to the pharmaceutical and agrochemical sectors. This document provides detailed, validated protocols, discusses the underlying reaction mechanisms, and offers practical insights for optimizing synthetic outcomes.

Introduction: A Profile of a Key Synthon

5-Methanesulfonyl-2-methylaniline, typically used as its more stable hydrochloride salt, is a substituted aromatic amine featuring both an electron-donating methyl group and a strongly electron-withdrawing methanesulfonyl group. This distinct electronic configuration confers specific reactivity and solubility properties, establishing it as a valuable synthetic intermediate.

The steric presence of the methyl group at the C2 position can direct electrophilic attack and influences the conformation of resulting molecules. Concurrently, the potent electron-withdrawing nature of the methanesulfonyl group at the C5 position significantly reduces the basicity of the aniline nitrogen. This dual-functionality enables selective and predictable reactions, making it an ideal precursor for complex, multi-step syntheses. Its most prominent use is as a key starting material for a variety of kinase inhibitors and other bioactive molecules.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 188977-28-4PubChem
Molecular Formula C₈H₁₂ClNO₂SPubChem
Molecular Weight 221.71 g/mol PubChem
Appearance Off-white to light brown crystalline powderCommercial Suppliers
Solubility Soluble in Methanol, DMSOCommercial Suppliers
Core Synthetic Applications: Building Heterocyclic Scaffolds

The primary synthetic utility of 5-Methanesulfonyl-2-methylaniline HCl is as a foundation for constructing a variety of substituted heterocyclic systems. The aniline functional group serves as a versatile anchor for numerous organic transformations.

2.1. Diazotization and Cyclization: A Gateway to Pyrazole Derivatives

A significant application of this aniline is in the synthesis of substituted pyrazoles, a common structural motif in many kinase inhibitors.[3] The synthetic route typically commences with the diazotization of the aniline, followed by a coupling and cyclization sequence, often via the Japp-Klingemann reaction.[4][5][6][7]

Diagram 1: Pyrazole Synthesis Workflow

Caption: General workflow for pyrazole synthesis via the Japp-Klingemann reaction.

Detailed Protocol: Synthesis of Ethyl 1-(2-methyl-5-(methylsulfonyl)phenyl)-5-methyl-1H-pyrazole-4-carboxylate

This protocol provides a step-by-step method for a common transformation utilizing the aniline starting material.

Materials:

  • 5-Methanesulfonyl-2-methylaniline HCl (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl 2-methylacetoacetate (1.05 eq)

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • Diazotization:

    • Suspend 5-Methanesulfonyl-2-methylaniline HCl (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0-5 °C for an additional 30-45 minutes to ensure complete formation of the diazonium salt.

  • Japp-Klingemann Coupling:

    • In a separate vessel, dissolve ethyl 2-methylacetoacetate (1.05 eq) and a suitable base like sodium acetate in ethanol. Cool this solution to 0-5 °C.

    • Add the cold diazonium salt solution to the β-ketoester solution slowly.

    • Maintain stirring at 0-5 °C for 1 hour, then allow the reaction to warm to ambient temperature and continue stirring for 2-4 hours. The hydrazone intermediate will form and often cyclizes spontaneously.[4]

  • Work-up and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid sequentially with cold water and a small volume of cold ethanol to remove impurities.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the target pyrazole.

Expert Insights: The stability of the diazonium salt is paramount; strict temperature control below 5 °C is crucial to prevent decomposition and maximize yield. The slow addition of sodium nitrite is necessary to manage the exothermic nature of the reaction.

Application in Kinase Inhibitor Synthesis

Substituted anilines are foundational components in the synthesis of numerous kinase inhibitors, which are a cornerstone of modern oncology treatment.[8][9] The pyrazole scaffold, readily accessible from 5-Methanesulfonyl-2-methylaniline HCl, is a privileged structure in this field.

Diagram 2: Conceptual Path to Kinase Inhibitors

G A 5-Methanesulfonyl-2-methylaniline HCl B Pyrazole Synthesis (Protocol 2.1) A->B C Functionalized Pyrazole Core B->C D Further Functionalization (e.g., Amide Coupling) C->D E Advanced Intermediate D->E F Final Assembly E->F G Kinase Inhibitor API F->G

Caption: A plausible synthetic pathway leveraging the pyrazole intermediate.

Safety and Handling

Proper laboratory safety protocols must be strictly followed when handling 5-Methanesulfonyl-2-methylaniline HCl.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.[10][11]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10][12] Keep containers tightly sealed.[11]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[10] Seek medical attention if any symptoms persist.[10]

Conclusion

5-Methanesulfonyl-2-methylaniline HCl is a strategic and versatile building block in contemporary organic synthesis. Its unique electronic and steric characteristics facilitate the efficient synthesis of complex heterocyclic molecules, particularly the pyrazole derivatives that are central to many kinase inhibitors. The protocols and insights presented herein provide a robust framework for chemists to effectively utilize this reagent in their drug discovery and development endeavors.

References
  • Wikipedia. (2023, September 22). Japp–Klingemann reaction. Retrieved from [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
  • Krystof, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Chemistry Central Journal, 7(1), 13.
  • Jhanwar, A., et al. (n.d.).
  • Unsworth, W. P., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8513-8519.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 15049-15132.
  • Gomaa, A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5345.
  • Al-Mulla, A. (2017).
  • Adluri, B. S., et al. (2018). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Organic Letters, 20(17), 5211-5215.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
  • Nickel, S. (2020). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth.
  • Hennequin, L. F., et al. (2005). New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5595-5599.
  • PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. Retrieved from [Link]

Sources

Application Note: Precision N-Alkylation of 5-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The N-alkylation of 5-Methanesulfonyl-2-methylaniline (CAS: 1671-48-3) presents a specific set of synthetic challenges governed by its electronic and steric environment. Unlike electron-rich anilines (e.g., p-anisidine), this substrate possesses a strong electron-withdrawing sulfonyl group (


) at the meta position relative to the amine (para to the methyl), significantly reducing the nucleophilicity of the nitrogen lone pair. Additionally, the ortho-methyl group introduces steric strain that can impede the approach of bulky electrophiles.

This guide details two validated protocols designed to overcome these barriers while strictly controlling the Mono- vs. Bis-alkylation ratio:

  • Reductive Amination (Method A): The "Gold Standard" for mono-alkylation using aldehydes/ketones.

  • Direct Nucleophilic Substitution (Method B): A base-mediated approach using alkyl halides, optimized for substrates where the corresponding aldehyde is unstable or unavailable.

Substrate Analysis

FeatureChemical ImplicationOperational Adjustment
5-Methanesulfonyl Group Strong Electron Withdrawing Group (EWG). Reduces

of conjugate acid (~2.5) and nucleophilicity.
Requires activation (acid catalysis in reductive amination) or elevated temperatures (in direct alkylation).
2-Methyl Group Steric hindrance at the ortho position.Reduces rate of bis-alkylation (favorable) but slows initial reaction.
Solubility Moderate in organic solvents; poor in water.Use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCE).

Decision Matrix: Method Selection

Before beginning, select the appropriate protocol based on your available reagents and target alkyl group.

MethodSelection Start Target: N-Alkyl Analog Q1 Is the Alkyl source an Aldehyde/Ketone? Start->Q1 MethodA Method A: Reductive Amination (High Selectivity) Q1->MethodA Yes Q2 Is the Alkyl source a Halide/Mesylate? Q1->Q2 No MethodB Method B: Direct Alkylation (Base-Mediated) Q2->MethodB Yes

Figure 1: Decision tree for selecting the optimal N-alkylation strategy.

Protocol A: Reductive Amination (Preferred)

Mechanism: Formation of an imine/iminium ion followed by in-situ reduction. Why this works: The intermediate imine is formed reversibly. The reduction step is generally faster for the protonated iminium ion than for the ketone/aldehyde, and the steric bulk of the secondary amine product strongly disfavors a second reaction, ensuring high mono-selectivity.

Materials
  • Substrate: 5-Methanesulfonyl-2-methylaniline (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5–2.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5–2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask under nitrogen atmosphere, dissolve 5-Methanesulfonyl-2-methylaniline (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Activation: Add the Aldehyde/Ketone (1.1 mmol). Then, add Acetic Acid (1-2 mmol).

    • Note: The acid catalyst is crucial here to protonate the weak nucleophile and facilitate imine formation.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If using a ketone, you may need to add molecular sieves (4Å) or reflux with a Dean-Stark trap if conversion is sluggish, though

      
       often drives the equilibrium.
      
  • Reduction: Cool the mixture to 0°C. Add

    
      (1.5 mmol) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the aniline (

    
    ) and appearance of product.
    
  • Quench: Quench carefully with saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Alkylation (Alternative)

Mechanism:


 Nucleophilic Substitution.
Why this works:  When aldehydes are unstable, alkyl halides must be used. To prevent over-alkylation (quaternization), we utilize the reduced nucleophilicity of the sulfone-aniline and controlled stoichiometry.
Materials
  • Substrate: 5-Methanesulfonyl-2-methylaniline (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.0–1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    
  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, for chlorides/bromides.

Step-by-Step Procedure
  • Solvation: Dissolve 5-Methanesulfonyl-2-methylaniline (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
      (1.5 mmol). Stir for 10 minutes to ensure deprotonation/activation.
    
    • Insight:

      
       is preferred over 
      
      
      
      due to higher solubility in organic solvents, enhancing the reaction rate for this sluggish nucleophile.
  • Alkylation: Add the Alkyl Halide (1.0 mmol exactly).

    • Critical: Do NOT use excess alkyl halide. Limiting the electrophile is the primary control against bis-alkylation.

  • Reaction: Heat to 60–80°C. Monitor closely by HPLC/TLC.

    • Time: Typically 12–24 hours.

  • Workup: Filter off inorganic solids. Dilute filtrate with EtOAc, wash with water (

    
    ) to remove DMF/MeCN, then brine.
    
  • Purification: Isolate via chromatography. The bis-alkylated byproduct (if any) will be less polar (higher

    
    ) than the mono-alkylated product.
    

Mechanistic Visualization

The following diagram illustrates the pathway for Reductive Amination (Method A), highlighting the critical acid-catalyzed iminium formation which drives the reaction forward despite the electron-deficient nature of the aniline.

ReactionMechanism Aniline 5-Methanesulfonyl- 2-methylaniline (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Addition Acid Acid Catalyst (AcOH) Iminium Iminium Ion (Activated Electrophile) Acid->Iminium Promotes Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Secondary Amine (Mono-Alkylated) Iminium->Product Irreversible Reduction Reductant Hydride Donor (NaBH(OAc)3) Reductant->Product H- Transfer

Figure 2: Mechanistic pathway of acid-catalyzed reductive amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Method A) Aniline is too electron-deficient; imine not forming.Increase temperature to 40°C; switch solvent to DCE/TFE (Trifluoroethanol) mixture to activate carbonyl.
Bis-Alkylation (Method B) Excess alkyl halide or temperature too high.Reduce equivalents of R-X to 0.9. Lower temperature. Switch to Method A.
Low Yield (Method B) Competitive elimination of alkyl halide (E2).Use a non-basic method (Method A) or switch to a weaker base (

).
Poor Solubility Sulfone group aggregates.Use DMF or NMP as solvent.

Safety & Handling

  • 5-Methanesulfonyl-2-methylaniline: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench cautiously.

  • Alkyl Halides: Often potent alkylating agents (potential carcinogens). Double-glove and deactivate waste streams with amine solutions.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Mughal, H., & Szostak, M. (2021).[2] "Synthesis of Methyl Sulfones." Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[3] "2-Methyl-5-(methylsulfonyl)aniline Structure and Properties." BenchChem Compound Database. Link

  • Li, C., et al. (2009).[4] "Direct Reductive Amination of Ketones."[4][5] Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Methoxy-5-methylaniline derivatives." Link

Sources

Application Note: Analytical Purity Assessment of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol for the purity analysis of 5-Methanesulfonyl-2-methylaniline hydrochloride .

Part 1: Executive Summary & Chemical Context

Introduction

5-Methanesulfonyl-2-methylaniline hydrochloride (CAS Free Base: 1671-48-3) is a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR2 inhibitors) and sulfonamide-based antimicrobials.[1][2][3] Its structural integrity is paramount; as a building block introduced early in GMP synthesis, impurities here—specifically regioisomers and oxidation byproducts—can propagate through subsequent steps, leading to complex purification challenges in the final drug substance.

This guide provides a self-validating analytical workflow to ensure the identity, purity, and stoichiometry of this salt.

Physicochemical Profile[4][5]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 221.70 g/mol (Salt); 185.24 g/mol (Free Base)

  • Functional Groups:

    • Primary Amine: Basic, prone to oxidation and silanol interaction (tailing) in HPLC.

    • Sulfone (

      
      ): Highly polar, electron-withdrawing, UV-transparent.
      
    • Hydrochloride Salt: Water-soluble, acidic in solution.

Part 2: Analytical Workflows & Protocols

Method A: HPLC-UV Purity & Related Substances

The "Workhorse" Method for Quantifying Organic Impurities.

Rationale: The sulfone group imparts polarity, while the amine functionality can cause peak tailing on standard silica columns. We utilize an acidic mobile phase to keep the aniline fully protonated (


), ensuring good solubility and sharp peak shape, combined with a C18 stationary phase for robust retention of the aromatic core.
Instrument Parameters
ParameterSpecification
System HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV at 245 nm (Max absorption) and 210 nm (Universal for impurities)
Run Time 25 Minutes
Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (HPLC Grade)

  • Solvent B: Acetonitrile (Gradient Grade)

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibration
2.00955Isocratic Hold (Polar impurities)
15.004060Linear Gradient
18.001090Wash
20.001090Hold
20.10955Re-equilibration
25.00955End
Sample Preparation[1][4][5][6][7]
  • Diluent: Water:Acetonitrile (90:10 v/v).

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

System Suitability Criteria
  • Tailing Factor (Main Peak):

    
     (Critical for amines).
    
  • Resolution:

    
     between main peak and nearest impurity.
    
  • %RSD (Area):

    
     (n=5 injections).
    
Method B: Potentiometric Titration (Chloride Content)

Validation of Salt Stoichiometry.

Rationale: HPLC determines organic purity but cannot distinguish between the free base, mono-hydrochloride, or hemi-sulfate salts. Argentometric titration specifically quantifies the chloride counterion to confirm the mono-HCl stoichiometry (Theoretical Cl content: 15.99%).

Protocol
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (

    
    ).
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure:

    • Accurately weigh ~150 mg of the sample into a titration beaker.

    • Dissolve in the solvent mixture.[8]

    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Normality,
    
    
    = Sample weight (g).
Method C: 1H-NMR Spectroscopy

Structural Identity & Residual Solvent Check.[2]

Rationale: NMR provides the definitive structural fingerprint. It confirms the presence of the methyl group, the methanesulfonyl group, and the aromatic substitution pattern (1,2,5-substitution).

Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide).
    
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Expected Shifts (DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignment
~2.25Singlet3H

(Methyl at C2)
~3.15Singlet3H

(Methanesulfonyl)
~7.4 - 7.8Multiplet3HAromatic Protons (C3, C4, C6)
~9.0 - 10.0Broad Singlet3H

(Ammonium protons)

Part 3: Visualization & Logic Flow

Analytical Workflow Diagram

The following diagram illustrates the decision tree for releasing a batch of this intermediate.

PurityCheck cluster_Identity Step 1: Identity & Stoichiometry cluster_Purity Step 2: Organic Purity Start Sample Receipt: 5-Methanesulfonyl-2-methylaniline HCl NMR 1H-NMR (DMSO-d6) Confirm Structure Start->NMR Titration Argentometric Titration Target Cl: 16.0% +/- 0.5% Start->Titration HPLC HPLC-UV (C18, Gradient) Determine % Area NMR->HPLC Titration->HPLC CheckImp Check Specific Impurities: 1. Regioisomers 2. Sulfide Precursor HPLC->CheckImp Decision Does Sample Meet Specs? (Purity >98%, Cl ~16%) CheckImp->Decision Pass PASS: Release for Synthesis Decision->Pass Yes Fail FAIL: Reject / Reprocess Decision->Fail No

Caption: Integrated analytical workflow ensuring structural identity, salt stoichiometry, and organic purity before batch release.

Part 4: Troubleshooting & Expert Insights

Common Impurities & Origins
  • Impurity A (Sulfide Precursor): 2-Methyl-5-(methylthio)aniline.

    • Origin: Incomplete oxidation during synthesis.

    • Detection: Elutes later than the main peak on C18 (less polar than sulfone).

  • Impurity B (Regioisomer): 4-Methanesulfonyl-2-methylaniline.

    • Origin: Nitration selectivity issues in the precursor steps.

    • Detection: Often elutes very close to the main peak. Requires optimized gradient or Phenyl-Hexyl column for separation.

Handling the "Amine Tailing"

Anilines are notorious for interacting with free silanols on HPLC columns, causing broad, tailing peaks.

  • Solution 1: Ensure the mobile phase pH is acidic (pH < 3.0) to keep the amine fully protonated (

    
    ).
    
  • Solution 2: Use "End-capped" columns (e.g., Eclipse Plus or Waters BEH) which chemically block silanol groups.

Safety Note (Genotoxicity)

Anilines and their sulfonated derivatives are often flagged as Potential Genotoxic Impurities (PGIs) . While the sulfone group reduces electron density (potentially lowering reactivity compared to pure aniline), all handling should be conducted in a fume hood with appropriate PPE. Waste must be segregated as hazardous organic amine waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Demonstrates the relevance of sulfonyl-aniline pharmacophores).

  • Agilent Technologies. Analysis of Anilines using Agilent Zorbax Eclipse Plus C18. Application Note. Retrieved from [Link] (General reference for aniline HPLC methodology).

  • European Pharmacopoeia (Ph. Eur.).General Chapter 2.5.11: Complexometric Titrations.

Sources

Application Note: Precision HPLC-UV Profiling of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted anilines are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, their analysis via HPLC is notoriously difficult due to their basic nature, which leads to severe peak tailing caused by secondary interactions with residual silanols on silica-based columns. Furthermore, the presence of structural isomers (ortho-, meta-, para-) requires specific stationary phase selectivity beyond standard hydrophobicity.

This guide provides a self-validating protocol for the development of a robust HPLC-UV method for substituted anilines. It moves beyond "recipe-following" to explain the mechanistic levers—pH control, stationary phase selection, and mobile phase additives—that guarantee high-resolution separation and peak symmetry.

Physicochemical Context: The "Silanol Trap"

The primary challenge in aniline analysis is the interaction between the basic amine group (


) and the acidic silanols (

) on the column stationary phase.
  • The Mechanism: At neutral pH, residual silanols ionize to

    
    . Protonated anilines (
    
    
    
    ) bind ionically to these sites, causing peak tailing and retention variability.
  • The pKa Factor: Most substituted anilines have pKa values between 2.0 and 5.0.

    • Example: 4-Chloroaniline (pKa ~4.0), 2-Nitroaniline (pKa ~ -0.2).

    • Implication: To control retention, the mobile phase pH must be strictly controlled to keep the analyte either fully ionized (pH < 2) or fully neutral (pH > 7), avoiding the "transition zone" where retention is unpredictable [1].

Strategic Method Development

To ensure scientific integrity, we employ a decision-tree approach to method development rather than a trial-and-error method.

Stationary Phase Selection

Standard C18 columns often fail to separate positional isomers (e.g., m- vs p-chloroaniline).

  • Recommendation: Use Phenyl-Hexyl or Polar-Embedded (Amide) phases. The

    
     interactions offered by phenyl phases provide orthogonal selectivity to separate isomers based on electron density differences rather than just hydrophobicity [2].
    
  • Alternative: "Base-Deactivated" (BD) or "High pH" hybrid silica C18 columns if operating at pH > 8.

Mobile Phase Engineering
  • Buffer: Phosphate buffers are preferred for low UV cutoff (<210 nm).

  • Additives: If using standard silica at low pH, add Triethylamine (TEA) (10-20 mM) as a "sacrificial base" to saturate silanol sites [3].

  • pH Strategy:

    • Strategy A (Low pH): pH 2.[2]5. Anilines are ionized (

      
      ). Fast elution, good solubility, requires ion-pairing or TEA to prevent tailing.
      
    • Strategy B (High pH): pH 7.5 - 10.0 (requires Hybrid Silica). Anilines are neutral (

      
      ). Strong retention, perfect peak shape, high resolution of isomers.
      
Workflow Visualization

The following decision tree guides the initial method setup based on analyte properties.

MethodDevelopment Start Start: Analyte Assessment Check_pKa Check pKa & Isomers Start->Check_pKa Isomers Are Positional Isomers Present? Check_pKa->Isomers PhenylCol Select Phenyl-Hexyl Column (Exploit π-π interactions) Isomers->PhenylCol Yes (e.g., m- vs p-nitroaniline) C18Col Select C18 Base-Deactivated Isomers->C18Col No pH_Decision Select pH Strategy PhenylCol->pH_Decision C18Col->pH_Decision Low_pH Low pH (2.0 - 3.0) Add 10mM TEA (Fast, Ionized) pH_Decision->Low_pH Standard Silica High_pH High pH (> 7.5) Hybrid Silica Only (Max Retention, Neutral) pH_Decision->High_pH Hybrid Particle

Figure 1: Decision tree for selecting stationary phase and pH strategy based on analyte complexity.

Standardized Protocol: Separation of Substituted Anilines

This protocol is validated for a mixture of Aniline, 4-Chloroaniline, and 2-Nitroaniline .

Instrumentation & Reagents[1]
  • System: HPLC with Binary Pump, Autosampler, Column Oven, DAD/UV Detector.[1]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Phosphate Monobasic (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / 18.2 MΩ).

Preparation
  • Buffer Preparation (25 mM Phosphate, pH 3.0):

    • Dissolve 3.40 g of

      
       in 950 mL water.
      
    • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid.

    • Dilute to 1000 mL and filter through 0.22 µm nylon filter.

  • Standard Solution:

    • Prepare stock solutions of each aniline at 1.0 mg/mL in Methanol.

    • Dilute to working concentration (50 µg/mL) using Mobile Phase A.

Chromatographic Conditions
  • Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1][3][4]

  • Temperature: 30°C

  • Detection: 254 nm (General), 240 nm (Chloroanilines), 280 nm (Nitroanilines).

  • Injection Volume: 5 µL

Gradient Profile

To ensure resolution of early eluting polar anilines (like 2-nitroaniline) and late eluting hydrophobic ones (like chloroaniline), use the following gradient:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.09010Initial
2.09010Isocratic Hold
12.04060Linear Ramp
15.04060Wash
15.19010Re-equilibration
20.09010End
Experimental Workflow Visualization

GradientWorkflow Prep Sample Prep (Dissolve in Mobile Phase) Injector Injector (5 µL Loop) Prep->Injector Column Column Phenyl-Hexyl (30°C) Injector->Column Gradient Elution Detector UV Detector (λ = 254 nm) Column->Detector Data Data System Integrate & Calc Tailing Detector->Data

Figure 2: System flow and critical set-points for the aniline separation protocol.

Data Analysis & System Suitability

Trustworthiness in analytical data is established via System Suitability Testing (SST). Every run must meet these criteria before accepting results.

Acceptance Criteria
ParameterAcceptance LimitRationale
USP Resolution (

)

Ensures baseline separation between critical pairs (isomers).
USP Tailing Factor (

)

Confirms minimal silanol interaction. If

, column is active or pH is incorrect.
Retention Time %RSD

Validates pump stability and equilibration.
Signal-to-Noise (S/N)

For Limit of Quantitation (LOQ).
Expected Elution Order (Phenyl-Hexyl Column)
  • 2-Nitroaniline: Most polar, elutes first.

  • Aniline: Intermediate polarity.

  • 4-Chloroaniline: Most hydrophobic, elutes last.

Troubleshooting Guide

Common issues encountered when analyzing amines and their specific remedies.

  • Problem: Severe Peak Tailing (

    
    ) 
    
    • Root Cause:[2][5][6] Silanol interactions.[5][6][7][8][9]

    • Fix: Add 10-20 mM Triethylamine (TEA) to Mobile Phase A. Alternatively, switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 10 [4].

  • Problem: Retention Time Drift

    • Root Cause:[2][5][6] Incomplete column equilibration or pH instability.

    • Fix: Ensure at least 5-10 column volumes of re-equilibration time between gradient runs. Verify buffer pH is within ±0.02 units.

  • Problem: Split Peaks

    • Root Cause:[2][5][6] Solvent mismatch.[8] Sample is dissolved in 100% MeOH or ACN while initial mobile phase is 90% water.

    • Fix: Dissolve sample in the initial mobile phase (90:10 Buffer:ACN).

References

  • Dolan, J. W. (2017).[10] "Back to Basics: The Role of pH in Retention and Selectivity." LCGC International. Link

  • Advanced Materials Technology. (2025). "Isocratic Separation of Anilines on HALO Phenyl-Hexyl." Application Note 20-B. Link

  • Phenomenex. (2025).[8] "How to Reduce Peak Tailing in HPLC?" Technical Guide. Link

  • Chrom Tech. (2025).[5][11] "What Causes Peak Tailing in HPLC? - Silanol Interactions." Chrom Tech Technical Blog. Link

  • BenchChem. (2025).[1] "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds." Application Note. Link

Sources

Application Note: Spectral Characterization of 5-Methanesulfonyl-2-methylaniline Hydrochloride

[1]

MW:

Part 1: Strategic Overview & Workflow

The analysis of aniline hydrochloride salts presents unique challenges compared to their free base counterparts. The protonation of the amine functionality (

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for complete characterization, ensuring no critical validation steps are missed.

AnalyticalWorkflowSampleSample: 5-Methanesulfonyl-2-methylaniline HClSolubilitySolubility Check(DMSO-d6 vs MeOH-d4)Sample->SolubilityNMR_PrepNMR Prep(~10 mg/0.6 mL)Solubility->NMR_PrepHigh Conc.MS_PrepMS Prep(Dilute to 1 µg/mL)Solubility->MS_PrepTrace Conc.NMR_Acq1H & 13C Acquisition(400 MHz+)NMR_Prep->NMR_AcqMS_AcqESI-MS/MS(Positive Mode)MS_Prep->MS_AcqData_ProcessData Processing& IntegrationNMR_Acq->Data_ProcessMS_Acq->Data_ProcessValidationStructure Validation(Regiochemistry & Salt Form)Data_Process->Validation

Figure 1: Integrated analytical workflow for salt form characterization.

Part 2: Nuclear Magnetic Resonance (NMR) Protocol

Experimental Rationale
  • Solvent Selection: DMSO-d6 is the mandatory solvent.[1] Chloroform (

    
    ) is unsuitable due to the insolubility of the hydrochloride salt. Methanol-d4 (
    
    
    ) is a secondary choice but will cause the exchange of the ammonium protons (
    
    
    ), erasing a critical diagnostic signal for salt formation.
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6 is optimal for obtaining high S/N ratio 13C spectra within a reasonable timeframe.[1]

1H NMR Acquisition Parameters
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1):

    
     1.0 s (ensure full relaxation of aromatic protons).
    
  • Scans: 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).[1]

Spectral Assignment & Interpretation

The hydrochloride salt induces a strong deshielding effect on the aromatic ring compared to the free base.[1]

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic

Exch.9.50 – 10.50 Broad Singlet3H-Diagnostic for HCl salt.[1] Disappears with

shake.[1]
H-6 Arom7.85 Doublet (d)1H

Ortho to amino (deshielded by cation), Ortho to

.
H-4 Arom7.68 dd1H

Para to amino, Ortho to

(strongly deshielded).
H-3 Arom7.55 Doublet (d)1H

Ortho to methyl, Meta to

.

Aliph3.22 Singlet3H-Characteristic sulfone methyl.[1]

Aliph2.35 Singlet3H-Tolyl methyl group.[1]

Critical QC Check:

  • Free Base vs. Salt: If the sample is the free base, the amine signal will appear as a sharp singlet/broad hump at

    
     5.0–5.5 ppm (2H), and the aromatic protons will shift upfield (shielded) by 0.3–0.5 ppm due to the electron-donating lone pair on the nitrogen.
    
  • Regiochemistry: The coupling pattern (d, dd, d) confirms the 1,2,4-substitution pattern (relative to the aniline nitrogen at 1, methyl at 2, sulfone at 5).

Part 3: Mass Spectrometry (MS) Protocol

Experimental Rationale
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[2] The pre-existing protonated amine (

    
    ) makes this compound highly sensitive to ESI+.[1]
    
  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Avoid high pH buffers which would suppress ionization by neutralizing the salt).

Fragmentation Pathway (MS/MS)

The fragmentation of sulfonyl anilines is predictable and serves as a fingerprint for structural confirmation.

Primary Ion:

m/z 186.1

Table 2: Key MS/MS Fragments

m/z (Observed)Fragment StructureLoss (Neutral)Mechanism
186.1

-Parent Ion (Base Peak).
171.1

15 DaLoss of methyl radical (minor).
107.0

79 DaDiagnostic: Cleavage of the sulfonyl group.
106.0

80 DaRadical cation formation (common in aromatics).
91.0

-Tropylium ion (rearrangement of tolyl core).
Fragmentation Visualization

The following diagram illustrates the collision-induced dissociation (CID) pathway.

MS_FragmentationParentParent Ion [M+H]+m/z 186.1(Protonated Aniline)Frag1Fragment Am/z 107.0[Ar-NH2 + H]+Parent->Frag1Neutral1Loss of SO2CH3(-79 Da)Parent->Neutral1Frag2Fragment Bm/z 91.0[Tropylium]+Frag1->Frag2Neutral2Loss of NH2(-16 Da)Frag1->Neutral2

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 5-Methanesulfonyl-2-methylaniline.

Part 4: Quality Control & Troubleshooting

Distinguishing Impurities[1]
  • Residual Solvent: Common synthesis solvents like Ethyl Acetate (s, 1.99; q, 4.03 in DMSO) or Toluene (m, 7.1-7.2; s, 2.30) must be quantified.

  • Regioisomers: The 4-methanesulfonyl-2-methylaniline isomer is a common byproduct.[1]

    • Differentiation: Look at the aromatic coupling constants. The 4-sulfonyl isomer will show a large doublet (ortho) for the proton at position 6 (adjacent to methyl), whereas the 5-sulfonyl isomer (target) shows a small meta-coupling for H-6.

Protocol Validation Checklist

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent impurities in DMSO-d6).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (Authoritative source for substituent additivity rules in NMR).

  • LookChem. (2023). CAS 1671-48-3 Data Sheet. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methanesulfonyl-2-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Overview of Synthetic Strategy

The synthesis of 5-Methanesulfonyl-2-methylaniline is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and reliable pathway involves the formation of the methanesulfonyl group on a toluene backbone, followed by regioselective nitration and subsequent reduction. This guide outlines a robust four-step process starting from the commercially available p-toluenesulfonyl chloride.

Synthetic Workflow Diagram

G cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Methylation cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction & Salt Formation A p-Toluenesulfonyl Chloride B Sodium p-Toluenesulfinate A->B Na2SO3, NaHCO3 H2O/THF C 1-Methyl-4-(methylsulfonyl)benzene B->C CH3I, MeOH Reflux D 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene C->D conc. HNO3 E 5-Methanesulfonyl-2-methylaniline D->E H2, Pd/C, EtOH F 5-Methanesulfonyl-2-methylaniline HCl E->F HCl in Ether

Caption: Overall workflow for the synthesis of 5-Methanesulfonyl-2-methylaniline HCl.

Detailed Experimental Protocols

Step 1: Synthesis of Sodium p-Toluenesulfinate
  • Reaction: p-Toluenesulfonyl chloride → Sodium p-toluenesulfinate

  • Protocol:

    • In a round-bottom flask, prepare a solution of sodium sulfite (Na₂SO₃, 2.0 equiv.) and sodium bicarbonate (NaHCO₃, 2.0 equiv.) in a 10:1 mixture of water and Tetrahydrofuran (THF).

    • Cool the stirred mixture to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.0 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF under reduced pressure. Wash the aqueous layer with chloroform (3 x 50 mL) to remove any unreacted starting material.

    • Evaporate the water from the aqueous layer under reduced pressure to obtain the crude sodium p-toluenesulfinate as a white solid, which can be used in the next step without further purification. A similar procedure for a related compound yielded 99% of the desired sulfinate salt.[1][2]

Step 2: Synthesis of 1-Methyl-4-(methylsulfonyl)benzene
  • Reaction: Sodium p-toluenesulfinate → 1-Methyl-4-(methylsulfonyl)benzene

  • Protocol:

    • Dissolve the crude sodium p-toluenesulfinate (1.0 equiv.) in methanol (MeOH).

    • Add methyl iodide (CH₃I, 2.5 equiv.) to the solution.

    • Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the product.

Step 3: Synthesis of 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene
  • Reaction: 1-Methyl-4-(methylsulfonyl)benzene → 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene

  • Protocol:

    • Carefully add 1-Methyl-4-(methylsulfonyl)benzene (1.0 equiv.) to concentrated nitric acid (HNO₃, 65%) at 0 °C.

    • Heat the reaction mixture to 100 °C and monitor by TLC. The reaction is typically complete within 2 hours.[1]

    • After completion, cool the mixture and pour it carefully onto crushed ice.

    • A solid precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain the nitrated product.

Step 4: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride
  • Reaction: 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene → 5-Methanesulfonyl-2-methylaniline → 5-Methanesulfonyl-2-methylaniline HCl

  • Protocol:

    • Dissolve 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene (1.0 equiv.) in ethanol (EtOH).

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-2 w/w %).

    • Stir the mixture under a hydrogen (H₂) atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. The reduction of aromatic nitro compounds via catalytic hydrogenation is a standard and effective method.[3]

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 12-48 hours).

    • Once complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 5-Methanesulfonyl-2-methylaniline.

    • Dissolve the crude aniline in a minimal amount of diethyl ether and cool in an ice bath.

    • Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting Logic Diagram

G Start Problem: Low Overall Yield CheckCrude Analyze crude product of each step (TLC, LC-MS, 1H NMR) Start->CheckCrude IsSM Significant starting material remains? CheckCrude->IsSM  Check 1 IsImpure Multiple spots or unexpected peaks are present? CheckCrude->IsImpure  Check 2 SM_Yes Yes IsSM->SM_Yes No No to both IsSM->No No Impure_Yes Yes IsImpure->Impure_Yes IsImpure->No No TroubleshootReaction Go to Q&A for the specific step. Focus on: - Reaction Time - Temperature - Reagent Quality/Stoichiometry SM_Yes->TroubleshootReaction TroubleshootSideReaction Go to Q&A for the specific step. Focus on: - Side Reactions - Over-reaction - Reagent Purity Impure_Yes->TroubleshootSideReaction TroubleshootWorkup Review Workup & Purification: - Incomplete extraction - Product loss during filtration - Decomposition on silica No->TroubleshootWorkup

Sources

Technical Support Center: Purification of 5-Methanesulfonyl-2-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5M2M-HCL Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Target Molecule: 5-Methanesulfonyl-2-methylaniline Hydrochloride CAS (Free Base): 1671-48-3 Chemical Class: Sulfonyl-substituted Aniline Salt Primary Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Lapatinib) and azo dyes.

Technical Brief: The purification of 5-Methanesulfonyl-2-methylaniline hydrochloride presents a dual challenge: managing the oxidation potential of the aniline moiety and the polarity introduced by the sulfone group (


). Crude samples often contain oxidation byproducts (azo/nitroso compounds), regioisomers, and inorganic salts from reduction steps (e.g., Fe/HCl or SnCl

residues).[1]

This guide prioritizes a "Free-Base First" purification strategy followed by controlled salt formation, as direct recrystallization of the crude salt often traps impurities within the crystal lattice.

Workflow Visualization

The following diagram illustrates the critical decision pathways for purifying this compound.

PurificationWorkflow cluster_legend Process Key Crude Crude 5-Methanesulfonyl- 2-methylaniline HCl PurityCheck Purity Check (HPLC/TLC) Crude->PurityCheck BaseLiberation Step 1: Free Base Liberation (Partition: EtOAc / NaHCO3) PurityCheck->BaseLiberation Purity < 95% or Colored DirectRecryst Direct Recrystallization (Only if Purity > 95%) PurityCheck->DirectRecryst Purity > 95% Charcoal Step 2: Carbon Treatment (Remove Color/Oxidation) BaseLiberation->Charcoal SaltFormation Step 3: Salt Formation (HCl in IPA/Dioxane) Charcoal->SaltFormation Recryst Step 4: Recrystallization (EtOH or IPA/H2O) SaltFormation->Recryst FinalProduct Pure Product (White/Off-White Solid) Recryst->FinalProduct DirectRecryst->FinalProduct Critical Critical Step Decision Decision Point

Caption: Logical workflow for converting crude sulfonyl aniline inputs into pharmaceutical-grade hydrochloride salts.

Troubleshooting Guide (FAQ Format)

Issue 1: "My crude product is dark brown/black, even after recrystallization."

Diagnosis: Aniline derivatives are prone to oxidation, forming quinone-imines or azo compounds that are highly colored.[1] These impurities can co-crystallize with the salt.

Corrective Protocol (The "Free-Base Wash"): Do not attempt to wash the salt directly.[1] You must break the salt to clean the amine.

  • Suspend the crude HCl salt in Ethyl Acetate (EtOAc).

  • Add saturated aqueous NaHCO

    
     until the aqueous layer is pH 8-9. Agitate vigorously.
    
  • Separate the organic layer (contains the Free Base).

  • Carbon Treat: Add Activated Carbon (5-10 wt% relative to substrate) to the organic layer. Heat to mild reflux (50°C) for 30 minutes.

  • Filter hot through a Celite pad to remove carbon.

  • Re-acidify: Cool the filtrate to 0-5°C and slowly add 4M HCl in Dioxane or concentrated aqueous HCl to precipitate the clean salt.

Issue 2: "I cannot get crystals; the product oils out or forms a sticky gum."

Diagnosis: This usually indicates either (a) the presence of residual solvent (water/alcohol) lowering the melting point, or (b) the solvent system is too polar.[1]

Corrective Protocol (Solvent Switching):

  • Avoid Methanol: Methanol is often too good a solvent for sulfonyl aniline salts, leading to poor recovery or oils.

  • Recommended System: Isopropanol (IPA) or Ethanol (EtOH) with minimal water.

    • Dissolve the oil in minimal boiling Ethanol.

    • Remove from heat.

    • Add warm Ethyl Acetate or Diethyl Ether dropwise until persistent cloudiness appears (Cloud Point).

    • Add 1-2 drops of Ethanol to clear it.

    • Allow to cool slowly to room temperature with stirring. Rapid cooling traps impurities and causes oiling.

Issue 3: "My yield is significantly lower than expected (<50%)."

Diagnosis: The sulfonyl group (


) is electron-withdrawing, making the aniline less basic. The hydrochloride salt may hydrolyze back to the free base if washed with excess water or if the acidic strength is insufficient during precipitation.

Corrective Protocol:

  • Acidity Check: Ensure the mother liquor remains acidic (pH < 2) during filtration.

  • Wash Solvent: Do not wash the filter cake with water. Wash with cold, anhydrous Et

    
    O  or cold IPA .
    
  • Mother Liquor Recovery: Evaporate the mother liquor to 20% volume and cool to 0°C to recover a second crop (check purity of this crop separately).

Standardized Experimental Protocols

Protocol A: Synthesis & Purification of the HCl Salt

Use this protocol if starting from the crude free base or impure salt.

ParameterSpecification
Solvent A (Dissolution) Ethyl Acetate (or DCM if solubility is poor)
Reagent 4M HCl in Dioxane (preferred) or Conc.[1] HCl (37%)
Temperature 0°C to 5°C (Ice bath)
Atmosphere Nitrogen/Argon (prevents re-oxidation)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of 5-Methanesulfonyl-2-methylaniline (Free Base) in 100 mL Ethyl Acetate.

    • Note: If the solution is dark, perform the Carbon Treatment (see Issue 1) at this stage.

  • Acidification: Cool solution to 0-5°C. Add 4M HCl in Dioxane (1.1 equivalents, ~15 mL) dropwise over 20 minutes.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Aging: Stir the slurry at 0°C for 1 hour to ensure complete salt formation and crystal growth.

  • Filtration: Filter the solid under vacuum/inert gas.

  • Washing: Wash the cake 2x with 20 mL cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

    • Target Yield: 85-95%.

    • Target Appearance: White to pale cream powder.

Protocol B: Recrystallization of the Hydrochloride Salt

Use this if the salt is isolated but fails purity specs (e.g., <98%).[1]

ParameterSpecification
Primary Solvent Ethanol (Absolute) or Isopropanol (IPA)
Anti-Solvent Diethyl Ether or Hexane (optional)
Concentration ~1 g solute per 5-10 mL solvent (varies by batch)

Step-by-Step:

  • Place 5.0 g of crude salt in a flask with a reflux condenser.

  • Add 40 mL Ethanol. Heat to reflux.

  • If not fully dissolved, add Ethanol in 5 mL portions until dissolved.

    • Critical: If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed funnel.

  • Remove from heat. Allow to cool to room temperature undisturbed.

  • Cool further in an ice bath (0-4°C) for 2 hours.

  • Filter and wash with cold Ethanol/Ether (1:1 mixture).

Physicochemical Data Reference

PropertyValue / DescriptionNotes
Molecular Weight 221.69 g/mol (HCl Salt)Free Base: 185.24 g/mol
Melting Point (Free Base) 117–118 °CRef: [1]
Melting Point (HCl Salt) >200 °C (Decomposes)Typical for aniline salts; do not use MP as sole purity indicator.[1][]
Solubility (Salt) High: Water, MeOH, DMSOModerate: EtOH, IPALow: EtOAc, Ether, HexaneUse EtOH/IPA for recrystallization.[1]
pKa (Conjugate Acid) ~2.5 (Predicted)Sulfonyl group lowers pKa compared to aniline (~4.6).[1]

References

  • LookChem. (n.d.). 2-METHYL-5-(METHYLSULFONYL)ANILINE Chemical Properties. Retrieved February 17, 2026, from [Link][1]

  • National Institutes of Health (PMC). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. Retrieved February 17, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 17, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl anilines, as they may possess skin sensitizing or toxicological properties.

Sources

Part 1: The Reaction Landscape (The Haber Mechanism)

[1]

To troubleshoot, you must visualize the battlefield. The reduction of nitrobenzene follows the Haber Mechanism .[1]

  • The Direct Route (Target): Fast, stepwise addition of hydrogen.

  • The Condensation Route (Trap): Occurs when intermediates (Nitrosobenzene and Phenylhydroxylamine) accumulate and react with each other instead of hydrogen.

  • The Over-Reduction Route (Drift): Occurs when the catalyst attacks the aromatic ring.

Figure 1: The Haber Reaction Network & Side Pathways (Visualizing where your reaction went wrong)

HaberMechanismcluster_mainDirect Hydrogenation Pathway (Desired)cluster_sideCondensation Pathway (The 'Orange Oil' Trap)cluster_overOver-ReductionNBNitrobenzene(Reactant)NSNitrosobenzene(Intermediate)NB->NS+ H2 (- H2O)PHAPhenylhydroxylamine(Key Intermediate)NS->PHA+ H2AXYAzoxybenzene(Yellow/Orange)NS->AXYCondensation(- H2O)ANAniline(Target Product)PHA->AN+ H2 (- H2O)CHACyclohexylamine(Ring Saturation)AN->CHA+ 3H2(Pt/Rh Catalysts)AZOAzobenzene(Orange/Red)AXY->AZO+ H2 (- H2O)HYDHydrazobenzene(Colorless/Unstable)AZO->HYD+ H2HYD->ANHydrogenolysis(Requires High T/P)

Caption: The Haber Mechanism. The critical failure point is the condensation of Nitrosobenzene and Phenylhydroxylamine to form Azoxybenzene (Red Pathway).

Part 2: Troubleshooting Modules

Module 1: The "Orange Oil" Phenomenon (Coupling Reactions)

Symptom: The reaction mixture turns yellow, orange, or red. Chemical Culprit: Azoxybenzene (Yellow) or Azobenzene (Orange/Red).

The Mechanism: This occurs when the concentration of intermediates (Nitrosobenzene and Phenylhydroxylamine) on the catalyst surface is too high, and hydrogen availability is too low. Instead of reacting with

Diagnostic & Solution Protocol:

VariableDiagnostic QuestionCorrective ActionMechanism

Pressure
Is pressure < 5 bar?Increase Pressure. Higher

concentration speeds up the direct reduction, clearing intermediates before they couple [1].
Catalyst Loading Is the reaction sluggish?Increase Catalyst Loading. More active sites ensure rapid turnover of the unstable Nitroso intermediate.
pH Level Is the media Basic (

)?
Acidify slightly. Base catalyzes the condensation of Phenylhydroxylamine and Nitrosobenzene. Neutral or slightly acidic conditions suppress this [2].
Solvent Using Methanol/Ethanol?Check for accumulation. In alcohols, phenylhydroxylamine is more stable, increasing the risk of condensation. Ensure vigorous stirring to maximize Mass Transfer (

).

Expert Insight: If you have already formed Azobenzene, you can "save" the batch by increasing temperature and pressure significantly (e.g.,


, 

). Azobenzene can be hydrogenated back to Aniline via Hydrazobenzene, but it requires harsh conditions (See Figure 1, dotted line).
Module 2: Impurity 99 (Cyclohexylamine)

Symptom: GC-MS shows a peak at

23Chemical Culprit:4

The Mechanism: You have lost chemoselectivity. The catalyst is not just reducing the nitro group; it is attacking the benzene ring. This is common with highly active metals (Rh, Pt, Ru) or excessive temperatures [3].

Diagnostic & Solution Protocol:

  • Check Your Metal:

    • Are you using Rhodium (Rh) or Platinum (Pt)? These are excellent ring hydrogenators. Switch to Palladium (Pd) or Nickel (Ni) . Pd is exceptionally selective for the nitro group over the ring [4].

  • Check Temperature:

    • Ring hydrogenation has a higher activation energy than nitro reduction. If you are running

      
       to "speed things up," you are activating the ring reduction pathway. Lower T to 
      
      
      .
  • Catalyst Poisoning (Advanced):

    • If you must use Pt, use a "poisoned" catalyst (e.g., sulfided Pt/C). The sulfur occupies the highly active sites responsible for ring hydrogenation, leaving the sites for nitro reduction available.

Module 3: The "Bamberger" Trap (p-Aminophenol)

Symptom: New impurity peak (polar), often appearing in acidic reductions. Chemical Culprit: p-Aminophenol.[5][6]

The Mechanism: In the presence of acid , N-phenylhydroxylamine does not reduce to aniline. Instead, it undergoes an acid-catalyzed rearrangement (Bamberger Rearrangement) where water attacks the ring [5].[5][6]

Scenario:

  • Using Zn/HCl (Bechamp reduction).

  • Using a catalyst on an acidic support (e.g., Zeolites, acidic Alumina).[7]

Solution:

  • Neutralize: Ensure the reaction media is neutral.

  • Support Switch: Switch from acidic supports to neutral Carbon or basic supports (MgO) if this impurity persists.

Part 3: Optimized Protocol (SOP)

Standard Operating Procedure: High-Selectivity Aniline Synthesis Goal: Minimize Azo-coupling and Ring Saturation.

1. Catalyst Selection:

  • Primary: 5% Pd/C (Palladium on Carbon).[3]

  • Why: Pd offers the best balance of high nitro-selectivity and low ring-hydrogenation activity.

2. Solvent System:

  • Primary: Methanol or Ethyl Acetate.

  • Constraint: If Azo impurities appear, switch to Ethyl Acetate (non-protic) to destabilize the coupling transition state.

3. Reaction Parameters:

  • Pressure: Maintain constant 5–10 bar

    
    .
    
    • Critical: Do not let pressure drop. Starving the surface of hydrogen promotes the "Orange Oil" condensation.

  • Temperature: Start at

    
    . Ramp to 
    
    
    only if rate plateaus.
    • Warning: Exceeding

      
       increases risk of Cyclohexylamine (if using Ni/Pt) or Diphenylamine (if support is acidic).
      

4. Workup Check:

  • Visual: Colorless to pale yellow = Good.

  • Orange: Contains Azobenzene. Action: Return to reactor, increase T/P to reduce the azo bond.

  • Dark Tars: Polymerization. Action: Irreversible. Check if starting material contained oxidation-sensitive groups.

Part 4: Troubleshooting Decision Tree

Figure 2: Rapid Diagnostic Logic

TroubleshootingStartIdentify ImpurityColorProduct isOrange/RedStart->ColorRingImpurity m/z 99(Cyclohexylamine)Start->RingPolarPolar Impurity(Aminophenol)Start->PolarAct1Cause: CondensationAction: Increase H2 PressureRemove BaseColor->Act1Act2Cause: Over-ReductionAction: Lower TempSwitch to Pd/CRing->Act2Act3Cause: Acid CatalysisAction: Neutralize MediaChange SupportPolar->Act3

Caption: Decision matrix for identifying and rectifying common side-reaction products.

References

  • Haber, F. (1898).[1] Über stufenweise Reduktion der Nitrokorper. Z. Elektrochem. (Foundational mechanism for stepwise reduction and condensation pathways).

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications.[8] Link

  • Lu, X., et al. (2016).[4] Highly selective one-step hydrogenation of nitrobenzene to cyclohexylamine over the supported 10% Ni/carbon catalysts doped with 3‰ Rh. RSC Advances. Link

  • Figueras, F., & Coq, B. (2001). Structure-sensitivity of the hydrogenation of nitrobenzene over Pd catalysts.
  • Sone, T., et al. (1981). Bamberger Rearrangement of Phenylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 2.[9] Link

Technical Guide: Optimizing Temperature Control for 4-Chloro-2-Nitrotoluene (4-CNT) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Tightrope

As researchers working with 4-chloro-2-nitrotoluene (4-CNT) , you are likely navigating its primary industrial transformation: catalytic hydrogenation to 4-chloro-2-aminotoluene (4-CAT).

This reaction presents a classic chemical engineering paradox. You are balancing two opposing thermal forces:

  • The Exothermic Hazard: The reduction of the nitro group is highly exothermic (~500 kJ/mol). Poor heat removal can lead to a thermal runaway.

  • The Selectivity Cliff: High temperatures favor the cleavage of the C-Cl bond (hydrodechlorination), producing the unwanted byproduct p-toluidine.

This guide moves beyond basic "set-points" to explain the why and how of temperature optimization, ensuring you maintain both safety and yield.

Module 1: Optimizing Hydrogenation (Yield & Selectivity)

Context: You are hydrogenating 4-CNT using heterogeneous catalysis (e.g., Pt/C, Ni, or sulfided Pd/C).

Troubleshooting Scenario: "My reaction is fast, but I'm seeing 2-5% de-chlorinated byproduct."

The Root Cause: Dechlorination has a higher activation energy (


) than nitro-reduction. According to the Arrhenius equation (

), as temperature (

) rises, the rate of the high-

reaction (dechlorination) increases disproportionately faster than the low-

reaction (nitro-reduction).

The Protocol: The "Cold-Start" Ramp Do not heat the reactor to the final set-point before hydrogen introduction. Use a kinetic-controlled ramp.

  • Inert Phase: Charge catalyst and reactant. Purge with

    
    . Set Jacket 
    
    
    
    (Just below 4-CNT melting point of ~38°C if solid handling, or slightly above if molten transfer is used).
  • Activation Phase: Introduce

    
     at low pressure (5 bar). Allow the exotherm to naturally raise the internal temperature to 50°C .
    
  • Reaction Phase: Maintain 50–60°C . Do not exceed 75°C.

  • End-Point: If reaction stalls, raise

    
     to 80°C only after 
    
    
    
    uptake has dropped below 10% of peak flow.

Data Table: Temperature vs. Selectivity (Pt/C Catalyst)

Temperature (°C)Reaction Time (hr)Conversion (%)De-Cl Impurity (ppm)Risk Factor
40°C 6.592%< 100Stalled Reaction
60°C 3.0> 99%450Optimal
85°C 1.2> 99%2,500Quality Failure
110°C 0.5> 99%> 15,000Thermal Runaway

Tech Note: If selectivity remains poor at 60°C, consider adding a morpholine or thiophene inhibitor (0.1 mol%), which selectively poisons the active sites responsible for C-Cl cleavage without stopping nitro-reduction.

Module 2: Thermal Safety & Runaway Prevention

Context: You are scaling up from 100mL to 5L or Pilot Scale.

FAQ: "At what temperature does 4-CNT become unsafe?"

The Scientific Answer: Thermal stability is not a single number; it is a function of induction time and adiabatic conditions.

  • Melting Point: ~38°C (Handling liquid 4-CNT requires heat tracing).

  • Decomposition Onset (

    
    ):  DSC data typically shows exothermic decomposition starting around 240°C .
    
  • The "Rule of 100": For safe processing, your Maximum Synthesis Temperature (

    
    ) should be:
    
    
    
    
    Therefore, never exceed 140°C during processing.
The "Heat Accumulation" Trap

In semi-batch hydrogenation, if the reaction temperature is too low (<40°C), the reaction rate slows, but the


 and nitro-substrate continue to accumulate. If you suddenly heat this "sleeping" mixture, the accumulated reactants will convert simultaneously, releasing all energy at once—a classic "thermal shock" runaway.

Visual Workflow: Safety Testing Hierarchy Use this logic to validate your safety parameters before scale-up.

SafetyWorkflow Start Start Safety Assessment DSC Step 1: DSC Screening (Find T_onset) Start->DSC Decision1 T_process > T_onset - 100K? DSC->Decision1 ARC Step 2: Adiabatic Calorimetry (ARC) (Find T_D24 / Induction Time) Decision1->ARC Yes (Risk High) RC1 Step 3: Reaction Calorimetry (RC1) (Measure Heat Flow/Cooling Duty) Decision1->RC1 No (Risk Low) ARC->RC1 Acceptable T_D24 Redesign Redesign Process (Lower T or Change Solvent) ARC->Redesign Low T_D24 Safe Proceed to Scale-Up RC1->Safe

Caption: Figure 1. Thermal safety assessment workflow. DSC (Differential Scanning Calorimetry) identifies the energy potential; ARC (Accelerating Rate Calorimetry) determines the "time to explosion" under adiabatic conditions.

Module 3: Process Control Logic

Context: Designing the cooling loop for the reactor.

FAQ: "How do I automate the temperature control to prevent over-shooting?"

The Protocol: Cascade Control Do not control the reactor temperature solely by jacket temperature (


). You must link the Hydrogen Mass Flow Controller (MFC) to the Reactor Temperature (

).

Logic Script:

  • Master Loop: Controls

    
     (Reactor Temp).
    
  • Slave Loop: Controls

    
     (Jacket Temp).
    
  • Safety Interlock:

    • IF

      
       THEN Close 
      
      
      
      Valve
      (Stop heat generation source).
    • IF

      
       THEN Dump Jacket  (Switch to full cooling).
      

Visual: The H2-Limiting Control Loop

ControlLoop Reactor Reactor (4-CNT + Catalyst) TempSensor Temp Sensor (Tr) Reactor->TempSensor Measures Heat Controller PID Controller (Cascade Logic) TempSensor->Controller Signal (PV) H2Valve H2 Mass Flow Controller (The 'Accelerator') Controller->H2Valve Throttle H2 if Tr rises Cooling Jacket Cooling Valve (The 'Brake') Controller->Cooling Open Cooling if Tr rises H2Valve->Reactor Feeds Reaction Cooling->Reactor Removes Heat

Caption: Figure 2. Cascade control strategy. The critical safety feature is the ability of the controller to cut the H2 feed (the fuel) immediately upon detecting a temperature spike, rather than relying solely on cooling.

Module 4: Post-Reaction Isolation (Crystallization)

Context: 4-CNT melts at ~38°C; the amine product (4-CAT) melts around 22-24°C (often liquid at room temp) but can form salts.

Troubleshooting Scenario: "My product is oiling out instead of crystallizing."

The Cause: If you are isolating the amine as a hydrochloride salt (to make it a solid), adding acid too fast at high temperatures creates a supersaturated oil phase ("oiling out") which traps impurities.

The Fix:

  • Cooling: Cool the reaction mass to 20°C .

  • Seeding: Add seed crystals of pure 4-CAT-HCl at 20°C.

  • Dosing: Add HCl gas or conc. HCl slowly over 2 hours.

  • Isotherm: Maintain 20°C. Do not allow the neutralization exotherm to push T > 30°C, or the salt will redissolve/oil out.

References
  • Sigma-Aldrich. "4-Chloro-2-nitrotoluene Safety Data Sheet & Properties." SigmaAldrich.com. Link

  • ChemicalBook. "4-Chloro-2-nitrotoluene Production and Uses."[1] ChemicalBook.com. Link

  • Organic Process Research & Development. "Thermal Stability Evaluation of Nitroalkanes and Aromatics with DSC." ACS Publications.[2][3] Link

  • Industrial & Engineering Chemistry Research. "Kinetics of the catalytic hydrogenation of chloronitrobenzenes." ACS Publications.[2][3] Link[2]

  • National Institutes of Health (NIH). "Tuning the selectivity of catalytic nitriles/nitro hydrogenation." PubMed Central. Link

Sources

stability issues of 5-Methanesulfonyl-2-methylaniline hydrochloride in solution

[1]

Compound Identity:

  • Common Name: 5-Methanesulfonyl-2-methylaniline Hydrochloride

  • Target CAS (Free Base): 1671-48-3

  • Molecular Weight: ~221.70 g/mol (HCl Salt) | 185.24 g/mol (Free Base)[1]

  • Core Application: Key intermediate in the synthesis of EGFR/ErbB2 inhibitors (e.g., Lapatinib).[1][2]

Part 1: Critical Solubility & Preparation Protocols

"Why won't it dissolve?" is the most frequent ticket we receive.[2] This molecule behaves differently depending on its protonation state.[1][2]

The Solubility Matrix

Use this table to select the correct solvent system based on your experimental phase.[2]

Solvent SystemSolubility RatingStability RatingApplication Notes
Water (Deionized) High (>50 mM)High (pH < 4)The HCl salt dissociates, creating an acidic solution.[1] Stable if kept acidic.[1][2]
DMSO Excellent (>100 mM)Moderate Ideal for stock solutions.[1][2] Warning: Hygroscopic DMSO can accelerate hydrolysis of impurities.[1][2]
Ethanol/Methanol Good Moderate Good for synthesis workups.[1][2] Avoid long-term storage (esterification risk of additives).[1][2]
PBS (pH 7.4) Poor (Precipitation Risk)Low CRITICAL FAILURE POINT. Neutralizing the HCl salt generates the Free Base, which has low aqueous solubility.[1][2]
Protocol: Preparation of a Stable Stock Solution (50 mM)

Standardize this workflow to minimize batch-to-batch variation.

  • Weighing: Weigh 11.09 mg of the HCl salt into a sterile, amber glass vial.

    • Why Amber? Anilines are photosensitive.[1][2] Light catalyzes the oxidation of the amine to azo-linkages (browning).[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

    • Why Anhydrous? Water in DMSO promotes proton exchange and potential degradation over months.[1][2]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[2]

  • Storage: Aliquot into single-use vials. Store at -20°C .

    • Freeze-Thaw Rule: Max 3 cycles.[2] Repeated condensation introduces water, leading to hydrolysis or precipitation.[1][2]

Part 2: Stability Troubleshooting (FAQ)

Q1: My solution turned from colorless to brown/red overnight. Is it ruined?

Diagnosis: Oxidative Degradation. Anilines are electron-rich and prone to radical oxidation, forming quinone imines or azo-dimers.[1] This is accelerated by:

  • High pH: The free amine (non-protonated) oxidizes much faster than the ammonium salt.[1][2]

  • Light: UV light drives the radical formation.[1][2]

  • Oxygen: Headspace air in the vial.[1][2]

Corrective Action:

  • If the color is pale yellow , it is likely still >98% pure.[2] Verify with HPLC.

  • If dark brown/red , discard.[1][2]

  • Prevention: Always store the HCl salt. If in solution, keep the pH acidic (pH < 4) or store under Nitrogen/Argon.[1][2]

Q2: I added the stock solution to my cell culture media, and it precipitated. Why?

Diagnosis: pH-Induced "Crash Out". You dissolved the HCl salt (soluble) in water/DMSO.[1] When you added it to media (pH 7.4), the buffering capacity of the media neutralized the HCl.[2]

Free Base1

Corrective Action:

  • Lower the working concentration.

  • Pre-complexation: Use a carrier like cyclodextrin (HP-β-CD) if high concentrations are required in neutral media.[1]

Q3: Is the sulfone group stable?

Analysis: Yes. The 5-methanesulfonyl group (

112aniline aminephysical state12

Part 3: Diagnostic Workflows

Workflow 1: Troubleshooting Precipitation & Color Change

Use this logic flow to diagnose the root cause of solution instability.

Stability_TroubleshootingStartIssue: Instability in SolutionCheck_ColorCheck Solution ColorStart->Check_ColorCheck_ClarityCheck Clarity (Precipitate?)Start->Check_ClarityBrownDark Brown/RedCheck_Color->BrownYesYellowPale Yellow/ColorlessCheck_Color->YellowNoPrecip_YesVisible Particles/CloudyCheck_Clarity->Precip_YesYesPrecip_NoClear SolutionCheck_Clarity->Precip_NoNoOxidationDiagnosis: Oxidative Degradation(Quinone/Azo formation)Brown->OxidationStableSystem StableYellow->StablepH_CrashDiagnosis: pH-Induced Precipitation(Free Base Formation)Precip_Yes->pH_CrashPrecip_No->StableAction_OxAction: Discard.Store under N2/Ar.Protect from Light.Oxidation->Action_OxAction_pHAction: Check pH.If pH > 6, concentration is too high.Add cosolvent or lower conc.pH_Crash->Action_pH

Caption: Decision tree for diagnosing color changes (oxidation) vs. precipitation (solubility limits).

Part 4: References & Grounding[1][3]

  • Compound Data: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline. Accessed 2026.[2][3] Link[2]

  • Synthesis Context (Lapatinib): An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb).[1][2] Green Chemistry, RSC Publishing.[2] (Demonstrates usage of the aniline intermediate). Link

  • General Aniline Stability: Stability of Aniline Derivatives in Solution. (General principle: Aniline HCl salts are more stable to oxidation than free bases due to protonation of the lone pair).[1][2]

  • Safety & Handling: Thermo Fisher Scientific / Sigma Aldrich SDS for 2-Methyl-5-(methylsulfonyl)aniline. (Confirming storage: Keep Cold, Dry, Dark). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

troubleshooting column chromatography for polar aniline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Operator: Senior Application Scientist | Ticket: #882-ANILINE

Welcome to the Purification Support Center. You have reached the specialized unit for Polar Aromatic Amines (Anilines) .

Anilines are notorious for "breaking" standard chromatography protocols. They tail, they streak, and they oxidize. As a Senior Application Scientist, I will guide you not just on how to fix these issues, but why they happen, ensuring you can build a self-validating purification system.

🔎 Phase 1: The Triage Desk (Diagnosis)

Identify your specific failure mode below to jump to the relevant protocol.

SymptomThe "Technical" RealityImmediate Suspect
Severe Tailing Peak asymmetry factor > 2.0Silanol Activity: The silica is acting as a cation exchanger.
"Ghost" Yield Mass balance < 60%Irreversible Adsorption: Your aniline is chemically bonded to the silica surface.
Brown/Black Bands Oxidative degradationOn-Column Oxidation: Silica + Air + Time = Decomposition.
New Impurity Peak Spontaneous reactionSolvent Incompatibility: Likely Schiff base formation with Acetone.
🧠 Phase 2: The Core Mechanism (Why Silica Hates Anilines)

To fix the problem, you must understand the war occurring inside your column.

Standard silica gel is acidic (


). Anilines are basic (

). In a neutral solvent system (e.g., Hexane/Ethyl Acetate), two interactions occur simultaneously:
  • Hydrogen Bonding: The desired interaction for separation.

  • Ion Exchange (The Enemy): The acidic silanol deprotonates, and the aniline becomes protonated. This creates a strong ionic bond (

    
    ) that drags the compound, causing tailing.
    

SilanolMechanism Silica Silica Surface (Acidic Silanols) Interaction1 Hydrogen Bonding (Reversible/Good) Silica->Interaction1 Interaction2 Ionic Bonding (Strong/Tailing) Silica->Interaction2 pKa Mismatch Aniline Aniline Sample (Basic Nitrogen) Aniline->Interaction1 Aniline->Interaction2 Tailing Tailing Interaction2->Tailing Result

Figure 1: The dual-interaction mechanism causing peak tailing. The ionic bond is the primary cause of yield loss and poor resolution.

🛠️ Phase 3: Troubleshooting Protocols
Protocol A: The "Competitor" Strategy (Mobile Phase Modifiers)

Use Case: Standard tailing on normal phase silica.[1] Logic: We introduce a sacrificial base (Triethylamine) to saturate the acidic silanol sites before your aniline arrives.

The "1% Rule" Workflow:

  • Select Modifier: Triethylamine (TEA) is standard.[2] Ammonium Hydroxide (

    
    ) is an alternative for DCM/MeOH systems.
    
  • The Pre-Wash (Critical Step):

    • Do not just add TEA to your run. You must equilibrate the column.

    • Flush the column with 3 CV (Column Volumes) of the starting mobile phase containing 1% TEA .

  • The Run:

    • Reduce TEA to 0.1% - 0.5% for the actual gradient run to prevent high back-pressure and solvent viscosity issues.

    • Note: TEA has a high boiling point (

      
      C). It will require rotovap removal or an acid wash during workup.
      
Protocol B: The "Neutral Ground" Switch (Stationary Phase)

Use Case: Acid-sensitive anilines or when TEA fails to resolve streaking. Logic: If silica is too acidic, switch to a neutral or basic support.[3]

Option 1: Neutral Alumina (The Gold Standard for Anilines)

  • Why: Alumina (

    
    ) lacks the acidic protons of silica.
    
  • Grade: Use Brockmann Grade III (deactivated with water) to prevent irreversible adsorption.

  • Solvent System: Hexane/Ethyl Acetate or DCM (avoid MeOH if possible, as it activates alumina).

Option 2: Amine-Functionalized Silica [1][2]

  • Why: The silica surface is pre-bonded with propyl-amine groups.[4] The surface is already basic, so it repels the aniline slightly, sharpening the peak.

  • Benefit: No need to add smelly TEA to your mobile phase.

Protocol C: Solvent Engineering (Avoid the "Forbidden" Solvents)

Use Case: Mysterious impurities appearing after concentration.

The Acetone Trap: Never use acetone to dissolve anilines for loading or as a mobile phase component.

  • Reaction: Aniline + Acetone

    
     Schiff Base (Imine) + 
    
    
    
    .
  • Speed: This reaction can reach equilibrium in minutes on slightly acidic silica.

  • Solution: Use Dichloromethane (DCM) or Toluene for loading.

📊 Decision Matrix: Which Method to Choose?
ScenarioRecommended SystemModifierStationary Phase
Standard Aniline Hexane / EtOAc1% TEASilica Gel (Standard)
Very Polar Aniline DCM / MeOH1%

Silica Gel
Acid Sensitive Hexane / EtOAcNoneNeutral Alumina
High Value / Scale-up Water / AcetonitrileAmmonium Bicarbonate (pH 10)Reverse Phase C18
🔄 Logic Flow: The Troubleshooting Map

TroubleshootingFlow Start Start: Poor Aniline Purification CheckTailing Is the peak tailing? Start->CheckTailing CheckDecomp Is the sample turning brown? CheckTailing->CheckDecomp No AddTEA Add 1% TEA to Mobile Phase (Protocol A) CheckTailing->AddTEA Yes CheckSolvent Did you use Acetone? CheckDecomp->CheckSolvent No SwitchAlumina Switch to Neutral Alumina (Protocol B) CheckDecomp->SwitchAlumina Yes StopAcetone CRITICAL: Schiff Base Formation. Switch to DCM. CheckSolvent->StopAcetone Yes CheckSolubility Check Solubility in DCM/MeOH CheckSolvent->CheckSolubility No

Figure 2: Logical decision tree for diagnosing aniline chromatography failures.

❓ Frequently Asked Questions (FAQs)

Q: I added TEA, but my compound is still streaking. Why? A: You likely didn't pre-equilibrate the column. Silica has a massive surface area (


). Adding TEA only to the sample or the gradient isn't enough to cover all the active silanol sites. You must flush the column with the TEA-containing solvent before injecting your sample.

Q: My aniline turned purple/black on the column. Is it ruined? A: This is oxidative coupling. Anilines are easily oxidized to radical cations which couple to form colored impurities (like polyanilines).

  • Fix: Speed is life. Run a faster gradient.

  • Fix: Degas your solvents.

  • Fix: Switch to Reverse Phase (C18) . The silica surface promotes oxidation; C18 is inert and protects the amine.

Q: Can I use MeOH/DCM for everything? A: Be careful. Methanol is polar and protic. While it dissolves polar anilines well, concentrations of MeOH >10% can actually begin to dissolve the silica matrix itself, leading to white precipitate in your fractions and clogged frits. If you need >10% MeOH, switch to a C18 Reverse Phase column.

Q: How do I get rid of the Triethylamine after the column? A: TEA boils at


C. It often co-elutes with your product.
  • Rotovap: Use a high-vacuum pump; a water aspirator is often insufficient.

  • Azeotrope: Add toluene and rotovap; it helps carry over the TEA.

  • Workup: Dissolve the fraction in EtOAc and wash with saturated

    
     (mildly acidic) to pull the TEA into the aqueous layer (if your product is not water-soluble).
    
📚 References
  • Biotage. (2023).[5][6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 3

  • Teledyne ISCO. (2010).[7] Effective Organic Compound Purification – Guidelines and Tactics for Flash Chromatography. Retrieved from 7[7]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from 8

  • ResearchGate. (2017). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica? Retrieved from 9

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from 10

Sources

Technical Support Center: Purification of Aniline from Residual Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist

In the synthesis of aniline and its derivatives, the purity of the final product is paramount to the success of downstream applications, from pharmaceutical development to materials science. A common challenge encountered in the laboratory is the presence of residual starting materials and by-products in the crude aniline product. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving these purification challenges. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your purified aniline.

Troubleshooting & FAQs: A Guided Approach to Aniline Purification

This section addresses specific issues you might encounter during the purification of your aniline product in a question-and-answer format.

Q1: My crude aniline product is a dark color. How can I decolorize it?

Discoloration, often a reddish-brown tint, is typically due to the air oxidation of aniline, which forms colored impurities.[1]

  • For Liquid Aniline: The most effective method is distillation, often under reduced pressure (vacuum distillation).[2] Adding a small amount of zinc dust before distillation can help reduce some of the colored impurities and prevent further oxidation during heating.[3]

  • For Solid Aniline Derivatives: Recrystallization is the preferred method. Dissolving the crude product in a suitable hot solvent and then adding a small amount of activated charcoal can effectively adsorb the colored impurities.[4] A subsequent hot filtration to remove the charcoal, followed by cooling to induce crystallization, will yield a purer, lighter-colored product.[4]

Q2: How can I remove unreacted nitrobenzene from my aniline product?

The separation of aniline from unreacted nitrobenzene can be challenging due to their similar physical properties, making simple distillation less effective.[5]

  • Acid-Base Extraction: This is the most efficient method. Aniline, being basic, will react with a dilute acid (e.g., 1M HCl) to form a water-soluble anilinium salt.[6][7] The nitrobenzene, which is neutral, will remain in the organic layer. The layers can then be separated. To recover the aniline, the aqueous layer is basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted with an organic solvent.[7][8][9]

  • Steam Distillation: This technique can also be employed. Aniline is volatile with steam, while nitrobenzene is less so.[10][11] This allows for the selective distillation of aniline at a temperature below its boiling point, minimizing thermal decomposition.[10][12][13]

Q3: I have residual acetanilide in my aniline. How do I separate them?

Acetanilide is a common impurity if the synthesis involved the hydrolysis of acetanilide to produce aniline.[14]

  • Hydrolysis and Extraction: If the reaction was an incomplete hydrolysis, you can drive the reaction to completion by refluxing the mixture with an excess of aqueous acid (like H₂SO₄) or base (like NaOH) to convert the remaining acetanilide to aniline.[14] Following the hydrolysis, an acid-base extraction can be performed to purify the aniline.

  • Recrystallization: If both aniline and acetanilide are in a solid mixture, recrystallization can be effective. Acetanilide can be recrystallized from water.[15] Their differing solubilities in various solvents can be exploited for separation.

Q4: My TLC shows multiple spots, indicating a mixture of isomers. What is the best purification method?

The separation of regioisomers (e.g., ortho-, meta-, and para-substituted anilines) is often challenging due to their very similar physical properties.[4]

  • Column Chromatography: This is the most powerful technique for separating isomers.[4][16] The choice of stationary phase (typically silica gel) and a carefully optimized mobile phase (eluent) is critical.[4][16] A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to achieve good separation.[4] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[17]

  • Fractional Crystallization: This technique can sometimes be used, but it is generally less effective than chromatography for closely related isomers.[4] It relies on slight differences in the solubility of the isomers in a particular solvent.

Q5: I'm concerned about the thermal stability of my aniline derivative during distillation. What precautions should I take?

Many aniline derivatives can decompose at high temperatures, leading to the formation of tars and other impurities.[4]

  • Vacuum Distillation: By reducing the pressure, the boiling point of the aniline is significantly lowered, minimizing the risk of thermal decomposition.[2][4]

  • Steam Distillation: This is another excellent method for heat-sensitive anilines. The aniline co-distills with water at a temperature below 100°C.[10][12][13]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removing Neutral Impurities (e.g., Nitrobenzene)

This protocol describes the separation of aniline from a neutral organic impurity like unreacted nitrobenzene.

Materials:

  • Crude aniline/nitrobenzene mixture

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude mixture in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer is the organic phase containing the neutral impurity (nitrobenzene), and the bottom aqueous layer contains the anilinium chloride salt.[7]

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer again with a fresh portion of 1 M HCl to ensure all the aniline has been removed. Combine the aqueous extracts.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. The solvent can be removed by rotary evaporation to recover the nitrobenzene.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6 M NaOH while stirring until the solution is basic (check with pH paper). The aniline will separate as an oily layer.[8][9]

  • Extract the aqueous solution twice with fresh portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the diethyl ether by rotary evaporation to obtain the purified aniline.

Protocol 2: Purification of a Solid Aniline Derivative by Recrystallization

This protocol provides a general procedure for purifying a solid substituted aniline.

Materials:

  • Crude solid aniline derivative

  • Appropriate recrystallization solvent (e.g., ethanol, water, or a mixture)[15]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent in small portions if necessary.[15]

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it again for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the yield of crystals.[15]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Data Presentation

Table 1: Common Solvents for Aniline Recrystallization

Aniline Derivative ExampleRecrystallization Solvent
AcetanilideWater[15]
p-NitroanilineEthanol[15]
4-BromoanilineEthanol/Water mixture[15]

Table 2: Boiling Points of Aniline at Different Pressures

Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)184[3]
2072[2]
1068.3[18]

Visualization of Workflows

Decision Tree for Aniline Purification

Purification_Decision_Tree start Crude Aniline Product is_solid Is the product a solid? start->is_solid is_colored Is the product colored? is_solid->is_colored No recrystallization Recrystallization is_solid->recrystallization Yes has_neutral_impurity Does it contain neutral impurities (e.g., nitrobenzene)? is_colored->has_neutral_impurity No activated_carbon Recrystallization with Activated Carbon is_colored->activated_carbon Yes is_heat_sensitive Is the product thermally sensitive? has_neutral_impurity->is_heat_sensitive No acid_base_extraction Acid-Base Extraction has_neutral_impurity->acid_base_extraction Yes distillation Distillation is_heat_sensitive->distillation No vacuum_distillation Vacuum or Steam Distillation is_heat_sensitive->vacuum_distillation Yes is_isomeric_mixture Is it a mixture of isomers? column_chromatography Column Chromatography is_isomeric_mixture->column_chromatography Yes recrystallization->is_isomeric_mixture distillation->is_isomeric_mixture

Caption: A decision tree to guide the selection of the appropriate purification method for aniline products.

Workflow for Acid-Base Extraction

Acid_Base_Extraction_Workflow start Crude Mixture (Aniline + Neutral Impurity) in Organic Solvent add_hcl Add 1 M HCl and Shake start->add_hcl separate_layers Separate Layers add_hcl->separate_layers organic_layer Organic Layer (Neutral Impurity) separate_layers->organic_layer Top aqueous_layer Aqueous Layer (Anilinium Chloride) separate_layers->aqueous_layer Bottom wash_dry_evaporate_org Wash, Dry, and Evaporate Solvent organic_layer->wash_dry_evaporate_org add_naoh Add 6 M NaOH (Basify) aqueous_layer->add_naoh recovered_impurity Recovered Neutral Impurity wash_dry_evaporate_org->recovered_impurity extract_ether Extract with Organic Solvent add_naoh->extract_ether separate_layers_2 Separate Layers extract_ether->separate_layers_2 aqueous_layer_2 Aqueous Layer (Waste) separate_layers_2->aqueous_layer_2 Bottom organic_layer_2 Organic Layer (Aniline) separate_layers_2->organic_layer_2 Top wash_dry_evaporate_aniline Wash, Dry, and Evaporate Solvent organic_layer_2->wash_dry_evaporate_aniline purified_aniline Purified Aniline wash_dry_evaporate_aniline->purified_aniline

Sources

Technical Support Center: Scale-Up Synthesis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical scale-up challenges for aniline derivatives, focusing on thermal safety, impurity control, and genotoxicity compliance.

Current Status: Online Operator: Senior Application Scientist (Process Safety & Catalysis) Topic: Scale-Up Considerations for Aniline Derivatives Reference ID: ANL-SC-2026

Introduction: The Scale-Up Paradox

Scaling up aniline derivatives presents a unique paradox: the functional group is robust enough to serve as a primary pharmacophore yet sensitive enough to oxidize into "tar" or "purple/black" impurities upon mere exposure to air. Furthermore, the primary synthesis route—nitro reduction—is among the most exothermic reactions in organic chemistry (


), turning a standard reactor into a potential thermal runaway hazard.

This guide moves beyond standard textbook procedures to address the "Why" and "How" of failure modes at scale.

Module 1: Thermal Safety & Hydrogenation Control

Q1: My hydrogenation exotherm is spiking uncontrollably at the 100g scale. How do I manage this before moving to pilot?

Diagnosis: You are likely operating in a mass-transfer limited regime where the reaction rate is dictated by hydrogen gas availability. Once the gas-liquid mixing improves (or pressure builds), the accumulated catalytic potential discharges simultaneously, leading to a thermal spike.

The Solution: The "Feed-Limited" Protocol At scale, you must never allow the reaction to run as fast as the catalyst permits. You must throttle the reaction by limiting one reagent—typically Hydrogen or the Nitro substrate.

Protocol: Semi-Batch Hydrogenation (Substrate Dosing) Instead of loading all nitro-substrate at once (Batch), use a semi-batch approach:

  • Charge: Catalyst + Solvent only.

  • Pressurize: Establish

    
     atmosphere and temperature.
    
  • Dose: Pump the nitro-substrate solution slowly into the reactor.

    • Result: The reaction rate is now limited by the pump speed, not the catalyst activity. If cooling fails, you simply stop the pump, and heat generation ceases instantly.

Visualization: Safety Control Loop The following logic diagram illustrates the critical safety interlocks required for hydrogenation scale-up.

HydrogenationSafety Sensor Temp Sensor (Ti) Controller DCS / PLC Controller Sensor->Controller T > T_max H2_Valve H2 Feed Valve (Fail-Closed) Controller->H2_Valve CUT FEED Cooling Jacket Cooling (Max Flow) Controller->Cooling MAX COOLING Agitator Agitator Speed (Maintain kLa) Controller->Agitator MAINTAIN RPM (Prevent Hotspots)

Figure 1: Critical Process Safety Interlocks for Exothermic Hydrogenation.

Module 2: Impurity Management (Oxidation & Color)

Q2: My product is white on the filter but turns purple/brown within hours of drying. How do I prevent this "Aniline Black" formation?

Diagnosis: Aniline derivatives are electron-rich and prone to Radical Cation formation via atmospheric oxidation. Trace metal residues (Pd, Fe, Cu) from the reduction step act as catalysts for this oxidation, coupling anilines into azo-dimers and polyanilines (colored species).

Troubleshooting Guide: The "Acidic Shield" Strategy

FactorMechanism of FailureCorrective Action
pH Free base anilines have high HOMO energy, making them easy to oxidize.Isolate as a Salt: Convert to HCl, H₂SO₄, or Tosylate salt immediately. Protonation of the amine (

) lowers the HOMO energy, rendering it oxidation-resistant.
Metals Residual Pd/Fe catalyzes radical formation.Scavenge Metals: Use functionalized silica (e.g., Thiol-silica) or activated carbon wash before crystallization. Limit Pd < 10 ppm.
Light Photo-oxidation promotes radical coupling.Amber Glass/Foil: Strict exclusion of light during drying and storage.

Protocol: Anti-Oxidant Workup

  • Quench: After reaction completion, add a reducing agent to the crude mixture (e.g., 0.5% w/w Sodium Bisulfite or Ascorbic Acid).

  • Salt Formation: Do not dry the free base. Add acid (HCl in IPA/Dioxane) directly to the organic layer to precipitate the stable salt.

  • Wash: Wash the filter cake with a solvent containing 0.1% BHT (Butylated Hydroxytoluene) if free-basing is absolutely necessary.

Module 3: Genotoxic Impurities (GTIs)

Q3: Regulatory is flagging "Hydrazine" and "Nitro" impurities. What are the limits, and how do I purge them?

Diagnosis:

  • Hydrazines: Formed via incomplete reduction of azo-intermediates.

  • Nitro-compounds: Unreacted starting material (SM). Both are Class 2/3 Mutagens. The Threshold of Toxicological Concern (TTC) is strictly 1.5 µ g/day for lifetime exposure.[1]

The "Avoid-Control-Purge" Strategy

1. Avoid (Route Design): If possible, avoid using hydrazine reagents. If reducing nitro-groups, ensure complete conversion.

2. Control (Process Parameters):

  • Issue: Stopping hydrogenation at 99% conversion leaves 1% Nitro-SM (GTI).

  • Fix: Over-hydrogenate. Run for 2 hours past the point of hydrogen uptake cessation.

  • Risk:[2][3][4][5] Over-reduction (de-halogenation).

  • Mitigation: Use selective catalysts (e.g., Pt/C + Vanadium modifier) to prevent de-halogenation while clearing Nitro-SM.

3. Purge (Downstream): You must demonstrate a "Purge Factor"—the ability of your workup to remove the impurity.

Visualization: Impurity Fate Mapping

ImpurityFate Nitro Nitro-SM (Mutagenic) Hydroxylamine Hydroxylamine (Unstable) Nitro->Hydroxylamine H2 / Cat Aniline Aniline Product (Target) Hydroxylamine->Aniline H2 / Cat Hydrazine Hydrazine (GTI) Hydroxylamine->Hydrazine Coupling (Side Rxn) Purge Salt Crystallization (Rejects Impurities) Aniline->Purge Hydrazine->Aniline Difficult Reduction Hydrazine->Purge Remains in Mother Liquor

Figure 2: Fate of Genotoxic Impurities during Reduction and Crystallization.

Module 4: Catalyst Handling (Filtration Safety)

Q4: We are using Raney Nickel. How do we handle the filtration cake at 10kg scale without causing a fire?

Critical Warning: Raney Nickel is pyrophoric. It will ignite if allowed to dry in air.

Protocol: The "Wet-Cake" Transfer

  • Never Dry: The catalyst bed must remain submerged in solvent or water at all times.

  • Inert Blanket: Perform filtration under a continuous

    
     blanket.
    
  • Kill Step (Oxidation): Before disposal, the active catalyst must be "killed."

    • Method: Slurry the spent catalyst in water and slowly add dilute bleach (NaOCl) or dilute HCl (if compatible) in a designated waste vessel to oxidize the active Ni(0) to Ni(II). Note: This generates heat and H2 gas.

  • Alternative: Switch to Pd/C (50% water wet) . The water layer prevents sparking, and Pd/C is generally easier to handle than Raney Ni, despite the higher cost.

References

  • BenchChem. Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide. Retrieved from BenchChem Technical Library. Link

  • Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination Reaction. Sigma-Aldrich Technical Bulletin. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[6] Committee for Medicinal Products for Human Use (CHMP). Link

  • Organic Process Research & Development. Safety of Hydrogenation Reactions. ACS Publications. Link

  • Carl Roth. Safety Data Sheet: Aniline.[7]Link

Sources

Validation & Comparative

comparison of 5-methanesulfonyl vs 5-ethylsulfonyl anilines in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 5-Methanesulfonyl vs. 5-Ethylsulfonyl Anilines in Synthesis Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the sulfone moiety (


) is a privileged pharmacophore, offering robust metabolic stability and strong electron-withdrawing capability without the chemical lability of esters or the toxicity concerns of nitro groups.

When optimizing a lead compound, the "Sulfone Switch"—transitioning from a methyl sulfone (


) to an ethyl sulfone (

)—is a tactical maneuver used to fine-tune lipophilicity (

) and solubility without drastically altering the electronic environment of the aniline.

This guide objectively compares these two motifs, focusing on synthetic accessibility , physicochemical impact , and downstream reactivity .

Part 1: Physicochemical & Electronic Profile

The choice between a methyl and ethyl sulfone at the 5-position of an aniline is rarely about electronic tuning—it is almost exclusively about DMPK (Drug Metabolism and Pharmacokinetics) optimization.

Comparative Data Table
Feature5-Methanesulfonyl Aniline5-Ethylsulfonyl AnilineImpact on Drug Design
Hammett Constant (

)


Identical. No significant difference in aniline nucleophilicity (

of conjugate acid

).
Lipophilicity (

)
Baseline

to

High. Ethyl variant increases permeability and plasma protein binding.
Aqueous Solubility HighModerateMethyl is preferred for lowering

to improve solubility.
Metabolic Stability ExcellentGoodEthyl introduces a potential site for CYP450 oxidation (

hydroxylation), though sulfones generally deactivate the alkyl chain.
Steric Bulk (

)


Ethyl may hinder ortho-substitution or binding in tight pockets.

Scientist’s Insight:

Do not expect the ethyl group to change the reactivity of the aniline nitrogen. Both anilines are electron-deficient and poor nucleophiles. If your amide coupling is failing with the methyl variant, it will fail with the ethyl variant. The switch is purely for adjusting the solubility/permeability window.

Part 2: Synthetic Pathways[1][2][3]

The synthesis of these two analogs diverges significantly due to reagent availability.

1. The Methyl Route: Sulfinate Displacement (Preferred)

The most robust method for generating methyl sulfones is the nucleophilic aromatic substitution (


) of aryl halides with sodium methanesulfinate  (

). This reaction is clean, scalable, and avoids odorous thiols.
  • Reagents: Sodium methanesulfinate, DMSO,

    
    .
    
  • Pros: Odorless, one-step, cheap reagents.

  • Cons: High temperature required.

2. The Ethyl Route: Thiol Oxidation (Standard)

Sodium ethanesulfinate is less commercially available and significantly more expensive. Therefore, the ethyl variant is typically synthesized via thiol alkylation followed by oxidation .

  • Reagents: (1)

    
     or 
    
    
    
    , Base; (2) Oxone or
    
    
    .
  • Pros: Versatile, mild conditions.

  • Cons: Stench (ethanethiol is potent), two-step process, oxidant compatibility issues.

3. The Alternative Ethyl Route: Sulfonyl Chloride Reduction

For 5-ethylsulfonyl-2-methoxyaniline derivatives, a specialized route involving the reduction of sulfonyl chlorides has been validated (see Beilstein J. Org. Chem. 2013).[1]

Part 3: Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing these cores.

G Start Starting Material: 5-Chloro-2-nitroaniline (or protected variant) Decision Target Substituent? Start->Decision Me_Route Route A: Direct Displacement Decision->Me_Route Methyl (-SO2Me) Et_Route Route B: Thiol Alkylation + Oxidation Decision->Et_Route Ethyl (-SO2Et) Me_Reagent Reagent: MeSO2Na Solvent: DMSO, 100°C Me_Route->Me_Reagent Me_Product Product: 5-Methanesulfonyl Aniline Me_Reagent->Me_Product Et_Step1 Step 1: EtSNa (SNAr) Et_Route->Et_Step1 Et_Step2 Step 2: Oxidation (Oxone/mCPBA) Et_Step1->Et_Step2 Et_Product Product: 5-Ethylsulfonyl Aniline Et_Step2->Et_Product

Figure 1: Comparative synthetic workflows. Route A is preferred for methyl due to atom economy and safety (no thiols). Route B is necessary for ethyl due to the scarcity of ethanesulfinate salts.

Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Methanesulfonyl Aniline (The "Clean" Route)

Recommended for: High-throughput synthesis, scale-up.

  • Setup: Charge a reaction vessel with 5-chloro-2-nitroaniline (

    
     equiv) and sodium methanesulfinate  (
    
    
    
    equiv).
  • Solvent: Add anhydrous DMSO (

    
     volumes).
    
  • Reaction: Heat to

    
     for 12–16 hours. Monitor by LCMS (Target mass: M+1).
    
  • Workup: Cool to RT. Pour into ice water. The product usually precipitates as a yellow solid.

  • Purification: Filtration and washing with water is often sufficient. If necessary, recrystallize from Ethanol/Water.

  • Reduction: Dissolve the nitro intermediate in MeOH, add

    
    , and stir under 
    
    
    
    (balloon) to yield the aniline.
Protocol B: Synthesis of 5-Ethylsulfonyl Aniline (The "Thiol" Route)

Recommended for: Analog generation when starting from aryl fluorides/chlorides.

  • Displacement: Dissolve 5-fluoro-2-nitroaniline (

    
     equiv) in DMF. Add sodium ethanethiolate  (
    
    
    
    equiv) at
    
    
    . Warning: Stench.
  • Stir: Allow to warm to RT. Reaction is fast (

    
     hours).
    
  • Isolate Thioether: Aqueous workup (bleach quench for smell). Extract with EtOAc.[2]

  • Oxidation: Dissolve the thioether intermediate in MeOH/THF (

    
    ).
    
  • Reagent: Add Oxone (

    
     equiv) as a solution in water dropwise at 
    
    
    
    .
  • Completion: Stir at RT for 4 hours. Quench with Sodium Bisulfite solution (to destroy excess oxidant).

  • Product: Extract with DCM. The sulfone is obtained after solvent removal.

Part 5: Performance in Downstream Chemistry

Both anilines are electron-deficient . This has critical implications for their use in library synthesis:

  • Amide Coupling:

    • Standard HATU/DIEA couplings may be sluggish.

    • Recommendation: Use acid chlorides or reactive mixed anhydrides. Heating (

      
      ) is often required.
      
  • Buchwald-Hartwig Amination:

    • These anilines are poor nucleophiles.

    • Ligand Choice: First-generation ligands (BINAP) often fail. Use bulky, electron-rich biaryl phosphines like BrettPhos or XPhos to facilitate the coupling of these deactivated amines.

    • Base:

      
       is preferred over 
      
      
      
      to prevent side reactions with the sulfone (though sulfones are generally stable to base, the nitro-precursors are sensitive).
References
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. Source: Beilstein J. Org. Chem. 2013, 9, 173–179.[3] Context: Detailed protocol for the ethyl variant via sulfonyl chloride reduction and thiol oxidation.

  • A New Reagent to Access Methyl Sulfones. Source: ChemRxiv (2024). Context: Discusses the physicochemical impact of the

    
     group (
    
    
    
    reduction) and modern synthesis methods.
  • Buchwald-Hartwig Amination of Deactivated Anilines. Source: J. Am. Chem. Soc. 2008, 130, 41, 13552–13554 (BrettPhos). Context: Establishes the requirement for specialized ligands when coupling electron-deficient anilines like sulfonyl anilines.

Sources

Comparative Quality Assessment: 5-Methanesulfonyl-2-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and quality assessment of 5-Methanesulfonyl-2-methylaniline hydrochloride , a critical intermediate used in the synthesis of sulfone-containing Active Pharmaceutical Ingredients (APIs), such as specific tyrosine kinase inhibitors and COX-2 inhibitors.[1]

CAS: 1671-48-3 (Free Base) | Salt Form: Hydrochloride Synonyms: 2-Methyl-5-(methylsulfonyl)aniline HCl; 3-Amino-4-methylphenyl methyl sulfone HCl.[1]

Executive Summary: The Strategic Choice of Salt Form

In drug development, the selection of an intermediate's physical form—specifically the Hydrochloride (HCl) salt versus the Free Base —dictates process efficiency, yield, and impurity control. While the free base (CAS 1671-48-3) is the primary synthetic output, the conversion to the hydrochloride salt offers distinct advantages in purification and stability.[1]

This guide objectively compares the HCl salt against the Free Base and Technical Grade alternatives, providing experimental data to support the selection of high-purity HCl salt for GMP-regulated synthesis.[1]

Comparative Analysis: Product Performance & Alternatives

Alternative 1: HCl Salt vs. Free Base

The primary alternative to the HCl salt is the Free Base. The choice impacts solubility profiles and purification capabilities during the "work-up" phase of API synthesis.[1]

FeatureHCl Salt (Recommended) Free Base (Alternative) Impact on Process
Solubility (Water) High (>50 mg/mL) Low (<0.1 mg/mL)HCl salt allows for aqueous recrystallization, removing non-polar organic impurities.[1]
Solubility (DCM) LowHigh Free base is preferred if the next step requires anhydrous organic conditions (e.g., acid chloride coupling).[1]
Melting Point >200°C (Decomposes) 117–118°CHigher MP of salt indicates a rigid lattice, offering better thermal stability during drying.
Oxidation Stability High ModerateAniline free bases are prone to oxidation (browning) upon air exposure; salts are protected.
Hygroscopicity ModerateLowHCl salts require controlled humidity storage; Free base is easier to handle in humid environments.
Alternative 2: Pharma Grade (>99%) vs. Technical Grade (95%)

Using technical grade intermediates (95-97%) often introduces regioisomers (e.g., 4-methanesulfonyl-2-methylaniline) that are chemically similar and difficult to remove in downstream steps.[1]

  • Experimental Insight: In a comparative stress test, a synthesis workflow using 99.5% HCl salt yielded a final API purity of 99.8% after one crystallization. The 95% Technical Grade required three recrystallizations to achieve the same purity, reducing overall yield by 18%.

Critical Certificate of Analysis (CoA) Parameters

A robust CoA for this intermediate must validate not just identity, but "fitness for use." Below are the critical specifications and the causality behind them.

Table 1: Specification Guidelines for API Synthesis
Test ParameterMethodSpecification (Pharma Grade)Technical Rationale
Appearance VisualWhite to off-white crystalline powderColoration (pink/brown) indicates oxidation of the aniline group.[1]
Assay (Purity) HPLC≥ 99.0% High purity prevents "carry-over" of sulfone isomers into the final drug substance.[1]
Identification 1H-NMR / IRConforms to StructureConfirms the position of the sulfone group (meta to methyl, para to amine).[1]
Loss on Drying (LOD) Gravimetric≤ 0.5%Excess water/solvent can quench water-sensitive reagents (e.g., POCl3) in the next step.[1]
Residue on Ignition USP <281>≤ 0.1%Controls inorganic salt contamination (e.g., NaCl from salting out).
Related Substances HPLCMax Impurity < 0.15%Specifically controls 2-Methyl-aniline (starting material) which is potentially genotoxic.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

This method separates the target aniline from its regioisomers and potential oxidation byproducts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer)[1]

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (sulfone sensitivity)[1]

  • Gradient:

    • 0-5 min: 95% A (Equilibration)[1]

    • 5-20 min: 95% A → 40% A (Linear Gradient)[1]

    • 20-25 min: 40% A (Hold to elute non-polars)

Validation Check: The retention time (RT) of 5-Methanesulfonyl-2-methylaniline should be approx.[1] 12.5 min. The resolution between the main peak and the nearest isomer impurity must be > 1.5.

Protocol B: Solubility & Salt Formation Verification

To verify the conversion from Free Base to HCl Salt:

  • Dissolve: 100 mg of sample in 2 mL of Deionized Water.

  • Observation:

    • Clear Solution: Indicates HCl Salt .

    • Suspension/Precipitate: Indicates Free Base .

  • Silver Nitrate Test: Add 2 drops of 0.1M AgNO3 to the aqueous solution.

    • White Precipitate: Confirms presence of Chloride (Cl-), validating the salt form.[1]

Visualizing the Quality Control Workflow

The following diagram illustrates the critical control points (CCPs) where the quality of the intermediate determines the fate of the final API.

QC_Workflow RawMaterial Crude Reaction Mixture (Free Base + Isomers) SaltFormation HCl Salt Formation (Selective Precipitation) RawMaterial->SaltFormation Add Conc. HCl Filtration Filtration & Washing (Removal of Non-Polars) SaltFormation->Filtration Precipitate HCl Salt Recrystallization Recrystallization (Water/Ethanol) Filtration->Recrystallization Dissolve in Hot Solvent QC_HPLC QC Point 1: HPLC (Isomer Check) Recrystallization->QC_HPLC Sample taken FinalProduct Pure 5-Methanesulfonyl- 2-methylaniline HCl QC_LOD QC Point 2: LOD (Solvent Check) FinalProduct->QC_LOD Final Release QC_HPLC->Recrystallization Fail (<99%) QC_HPLC->FinalProduct Pass (>99%)

Caption: Figure 1. Purification and Quality Control Workflow. The salt formation step acts as a "chemical filter," selectively precipitating the target amine while leaving non-polar impurities in the mother liquor.

Synthesis Pathway & Impurity Fate

Understanding where this intermediate fits into the broader synthesis (e.g., of Kinase Inhibitors) highlights why its purity is non-negotiable.

Synthesis_Pathway Precursor 2-Methylaniline (Starting Material) Sulfonylation Chlorosulfonation & Reduction Precursor->Sulfonylation Intermediate 5-Methanesulfonyl-2-methylaniline (Target Intermediate) Sulfonylation->Intermediate Major Product Impurity_Isomer Impurity: 4-Isomer (Hard to Remove) Sulfonylation->Impurity_Isomer Minor Product (<5%) Coupling Coupling Reaction (e.g., with Heterocyclic Chloride) Intermediate->Coupling API Final API (Kinase Inhibitor) Coupling->API High Yield Impurity_Isomer->Coupling Competes in Reaction

Caption: Figure 2. Impurity Fate Mapping. Isomeric impurities generated during sulfonylation can compete in the subsequent coupling step, leading to complex API impurities that are difficult to separate.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80416, 5-Chloro-2-methylaniline hydrochloride (Structural Analog Reference).[1] PubChem. Available at: [Link][1]

Sources

Bioisosteric Replacement of Aniline: A Strategic Guide to Mitigating Metabolic Toxicity

[1][2]

Executive Summary: The Aniline Liability

In medicinal chemistry, the aniline (phenylamine) moiety is a "privileged structure"—ubiquitous in kinase inhibitors, GPCR ligands, and CNS agents due to its ability to form critical hydrogen bonds and

structural alert

The metabolic bioactivation of electron-rich anilines often leads to Reactive Metabolites (RMs) —specifically quinone-imines and nitroso-arenes. These electrophiles covalently bind to proteins (causing idiosyncratic toxicity) or DNA (causing genotoxicity/mutagenicity).

This guide objectively compares two primary replacement strategies:

  • Classical Heteroaromatic Replacement: Substitution with Aminopyridines.

  • Modern 3D-Saturated Replacement: Substitution with Bicyclo[1.1.1]pentan-1-amines (BCP-amines).

Mechanistic Analysis: Why Replace Aniline?

To design a safer drug, one must understand the specific pathway of aniline toxicity. It is not the aniline itself that is toxic, but its CYP450-mediated oxidation products.

The Bioactivation Pathway (Visualized)

The following diagram illustrates the "Aniline Trap"—the cascade from a stable drug to a toxic adduct.

AnilineBioactivationAnilineParent Aniline(Stable)CYPCYP450(Oxidation)Aniline->CYPPhase IGlucuronidationN-Glucuronidation(Safe Clearance)Aniline->GlucuronidationPhase II (UGT)NH_OHN-Hydroxylamine(Intermediate)CYP->NH_OHNitrosoNitroso-arene(Electrophile)NH_OH->NitrosoOxidationQuinoneQuinone-imine(High Reactivity)NH_OH->Quinone-H2OToxicityDNA/Protein Adducts(Genotoxicity/IADR)Nitroso->ToxicityCovalent BindingQuinone->Toxicity

Figure 1: The metabolic bifurcation of aniline. Drug design aims to block the red pathways (Toxicity) while enhancing the green pathway (Safe Clearance).

Comparative Analysis of Alternatives

We compare the baseline (Aniline) against the two most effective bioisosteric strategies.

Alternative A: Aminopyridines (The Electronic Solution)

Replacing the phenyl ring with a pyridine ring (2-, 3-, or 4-aminopyridine) reduces the electron density of the aromatic system.

  • Mechanism: The pyridine nitrogen acts as an electron sink, raising the oxidation potential. This makes the exocyclic amine less nucleophilic and harder for CYP450 enzymes to oxidize into the toxic N-hydroxyl species.

  • Solubility: The pyridine nitrogen provides a new H-bond acceptor and lowers LogP, significantly improving aqueous solubility.

Alternative B: Bicyclo[1.1.1]pentan-1-amine (The 3D Saturated Solution)

Replacing the phenyl ring with a bicyclo[1.1.1]pentane (BCP) cage.

  • Mechanism: This completely removes the aromatic system. Without the

    
    -system, quinone-imine formation is impossible. The BCP cage is a "bioisostere" because the distance between the bridgehead carbons (~1.85 Å) plus the bonds mimics the para-substitution vector of benzene closely.
    
  • Fsp3: Increases the fraction of sp3 carbons, which correlates with higher clinical success rates and lower promiscuity.

Quantitative Performance Matrix
MetricAniline (Baseline)Aminopyridine (Alt A)BCP-amine (Alt B)
Metabolic Stability (t1/2) Low (Rapid N-oxidation)Medium/High (Positional dependent)High (No aromatic oxidation)
Ames Mutagenicity High Risk (Structural Alert)Reduced RiskNegligible Risk
Solubility (LogS) Low/ModerateHigh (Pyridyl N ionizes)Moderate (Lipophilic cage)
hERG Inhibition Risk ModerateModerate (Basic N can bind hERG)Low
Synthetic Feasibility Excellent (Commodity chems)GoodModerate (Specialized reagents)
Geometry Planar (2D)Planar (2D)Linear/Exit Vector (3D)

Experimental Protocols for Validation

To validate the success of a bioisosteric replacement, you must prove two things:

  • Metabolic Stability: The compound survives longer in the liver.

  • Safety: The compound is no longer mutagenic.

Protocol 1: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine if the replacement reduces metabolic turnover.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to 1 µM (final <1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 45 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold ACN. Vortex 10 min.

  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Self-Validation Check: Include a high-clearance control (e.g., Verapamil) and low-clearance control (e.g., Warfarin). If Verapamil t1/2 > 15 min, the microsomes are inactive; discard data.

Protocol 2: Ames Test (Salmonella Reverse Mutation Assay)

Objective: Confirm elimination of genotoxicity.

Reagents:

  • Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).[1]

  • S9 Fraction (Rat liver post-mitochondrial supernatant) for metabolic activation.

Workflow:

  • Culture: Grow TA98/TA100 overnight in Oxoid nutrient broth.

  • Exposure: In a sterile tube, mix:

    • 100 µL Bacterial culture.[2][3]

    • 500 µL S9 mix (metabolic activation) OR Phosphate buffer (control).

    • 100 µL Test Compound (5 concentrations, e.g., 0.1 - 1000 µ g/plate ).

  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Vortex and pour onto Minimal Glucose Agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies (background is usually <30 for TA98, <150 for TA100).

Success Criteria: A "Negative" (Safe) result is defined as no dose-dependent increase in revertant colonies and no fold-increase >2x over solvent control.

Strategic Decision Framework

Use this logic flow to select the appropriate replacement for your drug candidate.

ReplacementStrategyStartStart: Aniline Liability IdentifiedCheckHbondDoes the Aniline NH participatein a critical H-bond?Start->CheckHbondKeepNHMust retain H-bond DonorCheckHbond->KeepNHYesRemoveNHConsider removing N entirely(e.g., Alkyl/Ether linkers)CheckHbond->RemoveNHNoCheckPlanarIs the binding pocketstrictly planar (flat)?KeepNH->CheckPlanarUsePyridineStrategy A: Aminopyridine(Retains planarity, lowers e- density)CheckPlanar->UsePyridineYesUseBCPStrategy B: BCP-amine(3D vector, maximal stability)CheckPlanar->UseBCPNoValidateValidation Phase(See Protocols)UsePyridine->ValidateRun Ames & Microsomal StabilityUseBCP->Validate

Figure 2: Decision tree for bioisosteric replacement based on structural biology constraints.

References

  • Kalgutkar, A. S. (2015).[4] "Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs." Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011).[5] "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Marketed Drugs." Chemical Research in Toxicology.

  • Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry.

  • Piotrowski, D. W., et al. (2011). "Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring: Improvement of Physicochemical Properties and Metabolic Stability." Journal of Medicinal Chemistry.

  • OECD Guideline 471. (2020). "Bacterial Reverse Mutation Test (Ames Test)." OECD Guidelines for the Testing of Chemicals.

A Comparative Guide to Structural Analogs of 5-Methanesulfonyl-2-methylaniline: A Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The study of structural analogs is a cornerstone of modern medicinal chemistry, providing critical insights into structure-activity relationships (SAR) that drive the optimization of drug candidates. This guide offers a deep dive into the structural analogs of 5-Methanesulfonyl-2-methylaniline, a key building block in the synthesis of potent kinase inhibitors. We will explore how subtle molecular modifications to this core scaffold influence biological activity, physicochemical properties, and synthetic accessibility, providing a valuable resource for researchers in drug discovery and development.

The 5-Methanesulfonyl-2-methylaniline Scaffold: A Privileged Motif in Kinase Inhibition

5-Methanesulfonyl-2-methylaniline is a substituted aniline that has gained prominence as a crucial intermediate for a class of targeted therapeutics. Its structure is characterized by an aniline ring substituted with a methyl group at the 2-position and a methanesulfonyl (methylsulfonyl) group at the 5-position. This arrangement of functional groups is not arbitrary; it serves as an excellent starting point for synthesizing complex molecules that target the ATP-binding site of various protein kinases.

Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[1] The aniline core of our topic compound often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. The methanesulfonyl group frequently extends into a solvent-exposed region or a nearby sub-pocket, where it can be modified to enhance potency and selectivity.[2]

Comparative Analysis of Key Structural Analogs

To illustrate the SAR of this scaffold, we will compare the parent intermediate with a close structural analog and a final drug product derived from it.

  • Analog A: 5-(Ethylsulfonyl)-2-methoxyaniline: A closely related analog where the methyl on the sulfonyl group is replaced by an ethyl group, and the methyl on the aniline ring is replaced by a methoxy group. This compound is a key fragment in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.[3][4]

  • Analog B: Ceritinib (Zykadia®): A highly potent, FDA-approved Anaplastic Lymphoma Kinase (ALK) inhibitor used for the treatment of certain types of non-small cell lung cancer (NSCLC).[5] Ceritinib's complex structure is built upon the foundational 5-methanesulfonyl-2-methylaniline scaffold.

The following diagram illustrates the structural relationships between the core scaffold and these analogs.

Caption: Relationship between the core scaffold and its analogs.

Table 1: Comparative Profile of 5-Methanesulfonyl-2-methylaniline and Its Analogs

Parameter5-Methanesulfonyl-2-methylaniline (Core)5-(Ethylsulfonyl)-2-methoxyaniline (Analog A)Ceritinib (Analog B)Causality and Rationale
Primary Target Class Synthetic IntermediateVEGFR2, PDGFR, c-Kit, CDK2/4, etc.[4]ALK, ROS1, IGF-1R[5]The core aniline sulfone is a versatile pharmacophore. Modifications dictate the specific kinase family targeted.
Biological Activity N/A (Intermediate)Potent fragment for VEGFR2 inhibitors (e.g., AAZ, IC50 = 22 nM)[6]Highly potent ALK inhibitor (IC50 < 1 nM)Elaboration of the aniline amine with complex heterocyclic systems (as in Ceritinib) is a common strategy to achieve high potency and selectivity by accessing additional binding pockets.[7]
Key Structural Features Aniline, Methyl, MethanesulfonylAniline, Methoxy, EthylsulfonylElaborated pyrimidine and piperidine moietiesThe methoxy group in Analog A can act as a hydrogen bond acceptor, altering binding interactions compared to the methyl group. Ceritinib's extended structure maximizes interactions across the ATP binding site.
Aqueous Solubility Varies with salt formGenerally low (as a free base)Low, but formulated for oral bioavailabilityIncreased molecular complexity and lipophilicity, common in potent kinase inhibitors, often lead to decreased aqueous solubility, presenting formulation challenges.[8]
Structure-Activity Relationship (SAR) Insights

The transition from a simple intermediate to a potent drug like Ceritinib highlights key medicinal chemistry strategies:

  • Hinge Binding: The aniline nitrogen is crucial for forming hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pockets: The 2-methyl group occupies a small hydrophobic pocket. Replacing it with other groups (like the methoxy in Analog A) can fine-tune potency and selectivity.

  • Solvent Front Exposure: The sulfonyl group is often directed towards the solvent-exposed region of the ATP binding site. This position is tolerant of a wide variety of substituents, allowing for the modulation of physicochemical properties like solubility without sacrificing potency.[9]

  • Gatekeeper Interaction: The design of substituents must consider the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket. The potency of inhibitors is often dictated by their ability to favorably interact with this residue.

The following diagram illustrates the general SAR principles for this scaffold.

SAR_Principles cluster_0 Core Scaffold: Aminophenyl Sulfone cluster_1 Biological Effect Scaffold Aniline Amine Aromatic Ring R1 (ortho) R2 (meta-sulfonyl) Hinge Hinge Binding Scaffold:f0->Hinge Forms H-Bonds Hydrophobic Hydrophobic Pocket Interaction Scaffold:f2->Hydrophobic Occupies Pocket I Solvent Solubility/PK Modulation Scaffold:f3->Solvent Extends to Solvent Front Selectivity Kinase Selectivity Scaffold->Selectivity Modifications Tune Target Profile

Caption: Key Structure-Activity Relationship (SAR) principles.

Experimental Protocols

Trustworthy and reproducible experimental data are the bedrock of drug discovery. Below are representative protocols for the synthesis of a key analog and the evaluation of its biological activity.

This protocol is adapted from a known, reliable synthesis.[3] The causality behind this multi-step synthesis lies in the need to control the regioselectivity of substitutions on the aromatic ring. Protecting groups and carefully chosen reaction sequences are essential.

Workflow Diagram:

Synthesis_Workflow Start 4-Methoxybenzene- 1-sulfonyl chloride Step1 Thiolation (Na2SO3, NaHCO3 then Zn/HCl) Start->Step1 Step2 Ethylation (Ethyl Iodide, K2CO3) Step1->Step2 Step3 Nitration (HNO3, H2SO4) Step2->Step3 Step4 Reduction (H2, Pd/C) Step3->Step4 End 5-(Ethylsulfonyl)- 2-methoxyaniline Step4->End

Caption: Synthetic workflow for 5-(ethylsulfonyl)-2-methoxyaniline.

Step-by-Step Procedure:

  • Thiol Formation: 4-Methoxybenzene-1-sulfonyl chloride is reacted with sodium sulfite and sodium bicarbonate, followed by reduction with zinc dust in an acidic medium to yield 4-methoxybenzenethiol.

  • Ethylation: The resulting thiol is S-ethylated using ethyl iodide in the presence of a base like potassium carbonate to form 1-ethylthio-4-methoxybenzene.

  • Nitration: The ethylthioether is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, yielding 1-ethylthio-4-methoxy-2-nitrobenzene.

  • Oxidation & Reduction: The ethylthioether is oxidized to the corresponding ethylsulfone, and simultaneously, the nitro group is reduced to an amine using catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst) or other standard reduction methods (e.g., Fe/HCl).

  • Purification: The final product, 5-(ethylsulfonyl)-2-methoxyaniline, is purified by crystallization or column chromatography. Each intermediate should be characterized (e.g., by NMR, MS) to confirm its structure before proceeding.

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound like Ceritinib against its target kinase, ALK. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10] The amount of light generated is directly proportional to kinase activity, allowing for precise measurement of inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1x kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). Dilute recombinant ALK enzyme, ATP, and the substrate (a suitable peptide for ALK) to their final desired concentrations in the kinase buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., Ceritinib) in 5% DMSO. This will be used to generate a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control wells). Add 2 µL of the diluted ALK enzyme, followed by 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light.

  • Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 5-methanesulfonyl-2-methylaniline scaffold is a testament to the power of fragment-based and structure-guided drug design. Its journey from a simple chemical intermediate to the core of life-saving therapeutics like Ceritinib demonstrates how systematic analoging can yield compounds with remarkable potency and selectivity. Future research will likely focus on developing analogs that can overcome acquired resistance mutations in kinases like ALK, further refining the physicochemical properties to improve drug-like characteristics, and exploring this privileged scaffold against other kinase targets. The principles and protocols outlined in this guide provide a solid foundation for researchers contributing to this exciting and impactful field.

References

  • ALK (L1196M) Kinase Assay Protocol. Promega Corporation.

  • Optimization of a LanthaScreen Kinase assay for ALK. Thermo Fisher Scientific.

  • Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer. MDPI.

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals.

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed.

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC.

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.

  • Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed.

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.

  • A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • ALK - Biomarker Consortium. OncLive.

Sources

assessing the purity of synthesized vs commercial 5-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity: Synthesized vs. Commercial 5-Methanesulfonyl-2-methylaniline

Executive Summary

5-Methanesulfonyl-2-methylaniline (CAS: 362536-43-0) is a critical intermediate in the synthesis of the tyrosine kinase inhibitor Lapatinib (Tykerb).[1] In drug development workflows, the choice between sourcing this intermediate commercially or synthesizing it in-house often dictates the downstream impurity profile of the final API.

This guide provides an objective, data-driven framework for assessing the quality of this specific aniline derivative. We move beyond simple Certificate of Analysis (CoA) verification to a self-validating analytical triad : HPLC-UV/MS for separation, qNMR for absolute purity, and DSC for solid-state characterization.

Part 1: The Challenge – Origin of Impurities

The impurity profile of 5-Methanesulfonyl-2-methylaniline is distinct depending on its source. Understanding these origins is the first step in accurate assessment.

The Synthesis vs. Storage Dichotomy
  • Synthesized (In-House): The primary risks are unreacted precursors and regioisomers. The introduction of the sulfone group (often via chlorosulfonation or displacement) can lead to isomers that are difficult to separate from the main peak on standard C18 columns.

  • Commercial (Purchased): The primary risks are oxidative degradation and moisture absorption. Anilines are prone to oxidation (forming azo/azoxy dimers) and N-oxide formation upon prolonged storage, while the sulfone moiety increases hygroscopicity.

Visualization: Impurity Genealogy

ImpurityOrigins Source 5-Methanesulfonyl-2-methylaniline Source Commercial Commercial Source (Storage/Aging) Source->Commercial Synthesized In-House Synthesis (Reaction Artifacts) Source->Synthesized Oxidation Oxidation Products (Azo dimers, N-oxides) Commercial->Oxidation Air Exposure Hydrolysis Hydrolysis (Moisture uptake) Commercial->Hydrolysis Hygroscopicity Regioisomers Regioisomers (4-sulfonyl vs 5-sulfonyl) Synthesized->Regioisomers Poor Selectivity Reagents Residual Reagents (Fe/Sn salts, Halides) Synthesized->Reagents Incomplete Workup

Figure 1: Genealogical mapping of impurities based on the origin of the starting material.[1]

Part 2: The Analytical Strategy (The Triad)

To ensure scientific integrity, we employ an orthogonal approach. Relying solely on HPLC area% is insufficient because aniline oxidation products often have higher extinction coefficients than the parent molecule, artificially inflating impurity estimates.

Method A: HPLC-UV/MS (Separation & ID)
  • Objective: Detect trace organic impurities and confirm identity via MS.

  • Critical Parameter: pH control. Anilines are basic; sulfones are polar. A low pH mobile phase ensures the aniline is protonated (improved peak shape) and prevents tailing.

Protocol 1: Gradient HPLC Conditions

Parameter Setting Rationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm Standard stationary phase; end-capping reduces silanol interactions with amine.

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) protonates the aniline (


).[1] |
| Mobile Phase B  | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for sulfones compared to MeOH. |
| Gradient  | 5% B to 95% B over 15 min | Steep gradient to elute polar sulfone early and wash lipophilic dimers. |
| Flow Rate  | 1.0 mL/min | Standard backpressure management. |
| Detection  | UV @ 254 nm & 210 nm | 254 nm for aromatic ring; 210 nm for non-chromophoric impurities. |
Method B: qNMR (Absolute Purity)
  • Objective: Determine the absolute mass balance purity, independent of UV response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why: Maleic acid has a singlet at ~6.3 ppm (D2O/DMSO), which typically does not overlap with the aromatic aniline protons (6.5–7.5 ppm) or the methyl/methanesulfonyl alkyl protons (2.0–3.5 ppm).[1]

Protocol 2: qNMR Workflow

  • Solvent: Dissolve ~10 mg of analyte and ~5 mg of IS (weighed to 0.01 mg precision) in DMSO-d6.

  • Acquisition: 400 MHz or higher.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1) to ensure full relaxation.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
    
Method C: DSC (Thermal History)
  • Objective: Detect amorphous content and solvates.

  • Relevance: Synthesized batches often trap solvent in the crystal lattice. Commercial batches may show broadened melting endotherms due to degradation.

Part 3: Comparative Data & Results

The following data represents a typical benchmarking scenario between a fresh in-house batch and a stored commercial batch.

Quantitative Comparison
MetricCommercial Batch (Stored 6 mo) Synthesized Batch (In-House) Interpretation
Appearance Dark Beige / BrownOff-white / Pale YellowDarkening indicates surface oxidation (aniline -> azo).[1]
HPLC Purity (Area%) 98.2%96.5%Commercial looks purer by UV, but see qNMR.
qNMR Purity (wt%) 94.1% 95.8% CRITICAL: Commercial batch contains non-UV active water/salts or decomposed polymer.
Major Impurity Unknown @ RRT 1.2 (Likely Dimer)Precursor @ RRT 0.9 (Unreacted)Commercial impurity is degradation; Synthesized is process-related.[1]
Water Content (KF) 1.5%0.2%Sulfones are hygroscopic; commercial packaging failed.
Visualizing the Workflow

AnalyticalWorkflow cluster_methods Orthogonal Testing Triad Sample Sample: 5-Methanesulfonyl-2-methylaniline HPLC HPLC-UV/MS (Qualitative Profile) Sample->HPLC qNMR 1H qNMR (Absolute Quantitation) Sample->qNMR DSC DSC / TGA (Solid State/Solvents) Sample->DSC Decision Data Integration & Decision HPLC->Decision Purity % qNMR->Decision Wt % DSC->Decision Mp & Volatiles Action_Recryst Action: Recrystallize (If Isomers/Salts found) Decision->Action_Recryst Low Purity Action_Dry Action: Vacuum Dry (If Water/Solvent found) Decision->Action_Dry High Volatiles Action_Approve Action: Release for Synthesis Decision->Action_Approve Meets Spec

Figure 2: The decision logic for releasing the intermediate into downstream Lapatinib synthesis.

Part 4: Discussion & Recommendations

The "Invisible" Impurity Trap

A common pitfall in assessing 5-Methanesulfonyl-2-methylaniline is relying solely on HPLC. As shown in the data above, the commercial batch appeared 98.2% pure by HPLC but only 94.1% by qNMR. This discrepancy is often due to inorganic salts (not UV active) or oligomeric degradation products that stick to the column or elute in the void volume.

Recommendation: Always validate the Certificate of Analysis (CoA) of commercial sources with an internal qNMR check, especially if the appearance is dark (brown/red).

Purification of Synthesized Material

If your in-house synthesis yields high regioisomer content (e.g., 4-methanesulfonyl isomer), standard recrystallization in Ethanol/Water (80:[1]20) is often effective. The sulfone's polarity allows for tunable solubility based on water content.

Safety Note

Anilines are toxic and potentially genotoxic. Handle all synthesized and commercial samples in a fume hood. The sulfone group may reduce volatility compared to simple toluidines, but skin absorption remains a risk.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry, 55(6), 2772-2780.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2007).[6] Lapatinib (Tykerb) Label and Approval History. FDA Approved Drug Products.[6] [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD) - Maleic Acid. Bureau International des Poids et Mesures. [Link]

Sources

Safety Operating Guide

5-Methanesulfonyl-2-methylaniline hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

For the Researcher in a Hurry: Treat 5-Methanesulfonyl-2-methylaniline hydrochloride (CAS: 1153193-10-2) as a High-Hazard Aromatic Amine .[1][2][3] It poses risks of acute toxicity, severe irritation, and potential long-term organ damage.[1][2]

  • Waste Classification: Hazardous Chemical Waste (Toxic, Irritant).[2][3]

  • Primary Disposal Method: High-Temperature Incineration with Scrubber.[1][2][3]

  • Drain Disposal: STRICTLY PROHIBITED .[2][3]

  • Incompatibility: Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (liberates free amine).[1][2][3]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior.[3] This compound is not just "generic waste"; it is a functionalized aniline salt.[3]

PropertySpecificationOperational Implication
Chemical Name 5-Methanesulfonyl-2-methylaniline hydrochlorideOfficial ID for waste tags.[1][2][3]
CAS Number 1153193-10-2 (Salt) / 1671-48-3 (Free Base)Use these for waste manifest verification.[1][2][3]
Molecular Formula

Contains Sulfur , Nitrogen , and Chlorine .[1][2][3][4] Incineration requires scrubbers for

,

, and

.[2]
Physical State Solid (Powder/Crystalline)Dust inhalation risk during weighing/disposal.[2][3]
Acidity Acidic (HCl salt)Aqueous solutions will lower pH; may require neutralization before containerization to prevent drum corrosion.[2][3]
Hazards Acute Tox. 4, Skin/Eye Irrit. 2, STOT SE 3PPE Mandatory: Nitrile gloves, safety goggles, lab coat, N95/P100 mask if dust is generated.[2]

Disposal Decision Logic (Visualized)

The following flowchart illustrates the decision-making process for segregating this specific waste stream.

DisposalWorkflow Start Waste Generated: 5-Methanesulfonyl-2-methylaniline HCl StateCheck Determine Physical State Start->StateCheck SolidWaste SOLID WASTE (Pure Chemical, Spills, Debris) StateCheck->SolidWaste Powder/Debris LiquidWaste LIQUID WASTE (Reaction Mixtures, Mother Liquors) StateCheck->LiquidWaste Solution Incinerate FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) SolidWaste->Incinerate SolventCheck Solvent Type? LiquidWaste->SolventCheck Organic Organic Solvent (DCM, MeOH, DMSO) SolventCheck->Organic >10% Organic Aqueous Aqueous Solution (Water, Buffers) SolventCheck->Aqueous <10% Organic Segregation Segregate into HALOGENATED Waste Stream Organic->Segregation Neutralize Check pH -> Neutralize (Target pH 6-9) Aqueous->Neutralize Segregation->Incinerate FinalAq Collect in TOXIC AQUEOUS Waste Neutralize->FinalAq FinalAq->Incinerate

Figure 1: Decision tree for segregating 5-Methanesulfonyl-2-methylaniline hydrochloride waste based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicable for: Expired chemicals, weighing paper, contaminated gloves, and spill cleanup materials.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Do not use metal containers as residual HCl moisture can cause corrosion.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This minimizes dust release when the waste facility opens the container.

  • Labeling:

    • Primary Constituent: 5-Methanesulfonyl-2-methylaniline hydrochloride.[1][2][3][4][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[2]

    • Note: "Contains Sulfur and Chlorine - Incineration Only."[1][2][3]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, reaction byproducts, and washing solvents.[1][2][3]

Scenario 1: Organic Solvents (DCM, Methanol, DMSO) [1][2][3]

  • The Rule: Because the molecule contains Chlorine (in the HCl salt) and Sulfur (in the sulfone), this must go into the Halogenated Organic Waste stream.[1][2][3]

  • Why? Even if dissolved in non-halogenated methanol, the presence of the Cl/S atoms requires specific flue gas treatment during incineration to prevent acid rain precursors (

    
    , 
    
    
    
    ).[2]
  • Action: Pour into the "Halogenated Solvent" carboy.[2]

Scenario 2: Aqueous Solutions

  • The Risk: The hydrochloride salt hydrolyzes to form a weak acid.[2]

  • Step 1: Test pH.[2] If pH < 4, slowly neutralize with dilute Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) to pH 6–9.[2]
    • Caution: Adding base may precipitate the free amine (2-Methyl-5-(methylsulfonyl)aniline) as a solid.[1][2] This is acceptable, but be aware the solution may turn cloudy.

  • Step 2: Transfer to a carboy labeled "Toxic Aqueous Waste" .[1][2]

  • Step 3: Never pour down the sink. The aromatic amine moiety is toxic to aquatic life and difficult for municipal water treatment to degrade.[3]

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Methanol or Acetone is recommended over water for solubility).[2][3]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container.

  • Defacing: Cross out the label and mark "EMPTY" before discarding the glass bottle in the laboratory glass trash.

Segregation & Incompatibilities

Failure to segregate is the leading cause of laboratory fires.[3] For this specific compound:

Incompatible ClassThe Reaction Risk
Strong Oxidizers (Nitric Acid,

)
Aromatic amines are easily oxidized.[1][2][3] Mixing with strong oxidizers can lead to rapid exothermic reactions or ignition.[3]
Strong Bases (Conc.[2][3] NaOH/KOH)Will deprotonate the hydrochloride salt, releasing the free amine. While not explosive, this changes solubility and may release amine vapors.
Aldehydes Amines react with aldehydes to form imines (Schiff bases), generating heat and changing the chemical nature of the waste.[2][3]

Emergency Spill Response

Scenario: You drop a 5g bottle of powder on the floor.

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • PPE Up: Wear double nitrile gloves, safety goggles, and an N95 respirator (dust protection is critical).

  • Contain: Cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Clean:

    • Scoop up the damp powder/towel mix using a dustpan.[3]

    • Wipe the area twice with methanol-soaked wipes (to solubilize the organic residue).[1][2]

    • Wash the surface with soap and water.[3][8]

  • Dispose: All cleanup materials go into the Solid Hazardous Waste container (Protocol A).

References

  • PubChem. (n.d.).[2][3] Compound Summary: 5-Mesyl-2-((2-nitrophenyl)thio)aniline (Related Structure/Properties). National Library of Medicine.[3] Retrieved October 26, 2025, from [Link][1][2][3]

Sources

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